molecular formula C13H18O5 B1330432 3,4,5-Triethoxybenzoic acid CAS No. 6970-19-0

3,4,5-Triethoxybenzoic acid

Cat. No.: B1330432
CAS No.: 6970-19-0
M. Wt: 254.28 g/mol
InChI Key: YCENSLDYFDZUMO-UHFFFAOYSA-N
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Description

3,4,5-Triethoxybenzoic acid is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66202. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-triethoxybenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O5/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCENSLDYFDZUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40219992
Record name 3,4,5-Triethoxybenzoic acid
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Molecular Weight

254.28 g/mol
Source PubChem
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CAS No.

6970-19-0
Record name 3,4,5-Triethoxybenzoic acid
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Record name 3,4,5-Triethoxybenzoic acid
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Record name 3,4,5-Triethoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Trimethoxybenzoic acid, also known as eudesmic acid or gallic acid trimethyl ether, is a derivative of benzoic acid with three methoxy groups substituted on the phenyl ring.[1][2] This compound serves as a crucial intermediate in organic synthesis and is utilized in the manufacturing of pharmaceuticals, dyes, and inks.[3][4] Its structural features impart specific physicochemical properties that are critical for its application in various scientific and industrial fields. This technical guide details the key physicochemical properties of 3,4,5-trimethoxybenzoic acid, along with the experimental protocols for their determination.

Physicochemical Properties

The physical and chemical characteristics of 3,4,5-trimethoxybenzoic acid are summarized in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₂O₅[2]
Molecular Weight 212.20 g/mol [5][6]
Appearance White to off-white crystalline powder[3][5]
Melting Point 168-171 °C[3][5]
Boiling Point 225-227 °C at 10 mmHg[3]
pKa ~4.23[5]
Solubility
SolventSolubilityReference
Water Slightly soluble[5][7]
Ethanol Soluble[8]
Chloroform Soluble[5]
Dimethyl Sulfoxide (DMSO) Soluble (30 mg/mL)[6]
N,N-Dimethylformamide (DMF) Soluble (30 mg/mL)[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Melting Point Determination

The melting point of an organic solid can be determined using the capillary method. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range. A sharp melting range is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the weak acid (3,4,5-trimethoxybenzoic acid) is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination

The solubility of a compound can be determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then measured, typically by a spectroscopic or gravimetric method, to determine the solubility.

Spectral Data

The following tables summarize the key spectral data for 3,4,5-trimethoxybenzoic acid.

NMR Spectroscopy
SpectrumSolventChemical Shift (δ) ppmReference
¹H NMR DMSO-d₆7.25 (s, 2H, Ar-H), 3.84 (s, 6H, 2 x OCH₃), 3.74 (s, 3H, OCH₃), 12.95 (s, 1H, COOH)[9]
¹³C NMR DMSO-d₆167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35[10]
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aromatic)~3000
C=O stretch (carboxylic acid)~1700
C=C stretch (aromatic)1600-1450
C-O stretch1300-1000
Mass Spectrometry
Ionization MethodKey m/z valuesReference
Electron Ionization (EI)212 (M+), 197, 182, 169, 154, 139, 125, 111, 96, 79, 69, 53, 44[11][12]

Synthesis

A common method for the synthesis of 3,4,5-trimethoxybenzoic acid is the methylation of gallic acid.[3][5][13][14] This typically involves the reaction of gallic acid with a methylating agent, such as dimethyl sulfate, in the presence of a base.[3][13][14] The resulting product is then purified.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Gallic_Acid Gallic Acid Reaction Methylation Reaction Gallic_Acid->Reaction Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Reaction Base Base (e.g., NaOH) Base->Reaction Neutralization Neutralization Reaction->Neutralization 1. Filtration Filtration Neutralization->Filtration 2. Purification Purification Filtration->Purification 3. Final_Product 3,4,5-Trimethoxybenzoic Acid Purification->Final_Product 4.

Caption: A generalized workflow for the synthesis of 3,4,5-trimethoxybenzoic acid.

Experimental Workflow for pKa Determination

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Acid Prepare aqueous solution of 3,4,5-trimethoxybenzoic acid Titrate Titrate with standardized strong base (e.g., NaOH) Prepare_Acid->Titrate Calibrate_pH Calibrate pH meter Calibrate_pH->Titrate Record_pH Record pH after each addition of titrant Titrate->Record_pH Plot_Curve Plot titration curve (pH vs. volume of base) Record_pH->Plot_Curve Determine_Equivalence Determine equivalence point Plot_Curve->Determine_Equivalence Determine_Half_Equivalence Determine half-equivalence point Determine_Equivalence->Determine_Half_Equivalence Determine_pKa pKa = pH at half-equivalence point Determine_Half_Equivalence->Determine_pKa

Caption: A workflow diagram for the determination of pKa via potentiometric titration.

References

3,4,5-Triethoxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Triethoxybenzoic acid, a key chemical intermediate in organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications in the development of pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a derivative of benzoic acid characterized by three ethoxy groups at the 3, 4, and 5 positions of the benzene ring. These structural features impart specific solubility and reactivity characteristics that make it a valuable building block in medicinal chemistry.

PropertyValueReference
CAS Number 6970-19-0[1]
Molecular Formula C₁₃H₁₈O₅[1]
Molecular Weight 254.28 g/mol [1]
IUPAC Name This compound
Synonyms Benzoic acid, 3,4,5-triethoxy-

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with gallic acid (3,4,5-trihydroxybenzoic acid). The following protocol details a common synthetic route.

Experimental Protocol: Synthesis from Gallic Acid

This synthesis involves three main stages: esterification of the carboxylic acid, etherification of the hydroxyl groups, and subsequent hydrolysis of the ester to yield the final product.

Step 1: Esterification of Gallic Acid to Ethyl Gallate

This initial step protects the carboxylic acid group as an ethyl ester to prevent side reactions during the subsequent etherification.

  • Materials: Gallic acid, absolute ethanol, concentrated sulfuric acid.

  • Procedure:

    • Suspend gallic acid (1 equivalent) in absolute ethanol (10 volumes).

    • Slowly add concentrated sulfuric acid (0.1 equivalents) at 0°C.

    • Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl gallate.

Step 2: Etherification of Ethyl Gallate to Ethyl 3,4,5-Triethoxybenzoate

The phenolic hydroxyl groups of ethyl gallate are converted to ethoxy groups via a Williamson ether synthesis.

  • Materials: Ethyl gallate, N,N-dimethylformamide (DMF) or acetone, anhydrous potassium carbonate (K₂CO₃), diethyl sulfate or ethyl iodide.

  • Procedure:

    • Dissolve ethyl gallate (1 equivalent) in DMF or acetone.

    • Add anhydrous potassium carbonate (3.5 equivalents).

    • Add diethyl sulfate or ethyl iodide (3.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and stir vigorously for 12-24 hours, monitoring by TLC.

    • Once complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 3,4,5-triethoxybenzoate. The product can be purified by column chromatography.

Step 3: Hydrolysis of Ethyl 3,4,5-Triethoxybenzoate to this compound

The final step is the saponification of the ethyl ester to the carboxylic acid.

  • Materials: Ethyl 3,4,5-triethoxybenzoate, ethanol, sodium hydroxide (NaOH) solution.

  • Procedure:

    • Dissolve ethyl 3,4,5-triethoxybenzoate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from gallic acid to this compound and its subsequent conversion to an activated acyl chloride for further reactions.

G GallicAcid Gallic Acid EthylGallate Ethyl Gallate GallicAcid->EthylGallate Esterification (Ethanol, H₂SO₄) EthylTriethoxybenzoate Ethyl 3,4,5-Triethoxybenzoate EthylGallate->EthylTriethoxybenzoate Etherification (Diethyl Sulfate, K₂CO₃) TriethoxybenzoicAcid This compound EthylTriethoxybenzoate->TriethoxybenzoicAcid Hydrolysis (NaOH, H₂O) TriethoxybenzoylChloride 3,4,5-Triethoxybenzoyl Chloride TriethoxybenzoicAcid->TriethoxybenzoylChloride Acyl Chloride Formation (SOCl₂)

Caption: Synthetic pathway of this compound and its activation.

Applications in Drug Discovery and Development

While research on the direct biological activity of this compound is limited, its structural motif is present in a variety of pharmacologically active molecules. The 3,4,5-trialkoxy substitution pattern on the phenyl ring is a known feature in compounds investigated for cardiovascular and other therapeutic applications.

As a Chemical Intermediate:

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, it can be converted to its corresponding acyl chloride, 3,4,5-triethoxybenzoyl chloride, which is a reactive intermediate for the acylation of amines and alcohols to create a diverse library of compounds for biological screening. A notable example is its use in the synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine, a compound of interest in medicinal chemistry.

Potential Therapeutic Applications:

Recent patent literature suggests that compounds incorporating the this compound structure may have potential as antifibrotic agents through the inhibition of type 1 collagen synthesis.[2] This indicates a promising area for future research and drug development. Furthermore, the structural similarity to the 3,4,5-trimethoxybenzoyl group, which is known to interact with biological targets such as tubulin, suggests that 3,4,5-triethoxy-substituted compounds could be explored for similar activities.

Logical Relationship in Drug Discovery

The following diagram outlines the logical workflow for utilizing this compound in a drug discovery program.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Development Start This compound Activation Acyl Chloride Formation Start->Activation Derivatization Reaction with Amines/Alcohols Activation->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Antifibrotic Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing this compound.

References

Solubility of 3,4,5-Triethoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3,4,5-Triethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents available qualitative information. To provide a quantitative reference, solubility data for the structurally similar compound, 3,4,5-Trimethoxybenzoic acid, is included, which can offer insights into the expected solubility behavior. Furthermore, this guide details a standard experimental protocol for determining solubility, enabling researchers to generate precise quantitative data for this compound in their laboratories.

Physicochemical Properties of this compound

This compound is a derivative of benzoic acid with three ethoxy groups attached to the phenyl ring. These structural features, combining a polar carboxylic acid group with nonpolar ethoxy and phenyl groups, dictate its solubility characteristics in various solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
WaterSlightly soluble
EthanolSoluble
EtherSoluble
ChloroformSoluble

This information is based on general statements found in chemical literature.

Quantitative Solubility of a Structurally Related Compound: 3,4,5-Trimethoxybenzoic Acid

To provide a quantitative perspective, the following table summarizes the solubility of 3,4,5-Trimethoxybenzoic acid, a close structural analog of this compound where methoxy groups replace the ethoxy groups. This data can serve as a useful reference for estimating the solubility of this compound and for selecting appropriate solvents for experimental work. It is important to note that while the trend in solubility across different solvents may be similar, the absolute solubility values for this compound are likely to differ due to the larger size of the ethoxy groups.

Table 2: Quantitative Solubility of 3,4,5-Trimethoxybenzoic Acid

SolventMolar Solubility (mol·dm⁻³) at 298.2 K
Propylene Carbonate0.4638
1-Propanol0.6971
2-Propanol0.5471
1-Butanol0.6417
2-Butanol0.4743
Isobutanol0.5113
1-Pentanol0.5701
1-Hexanol0.4996
1-Heptanol0.4468
1-Octanol0.4045
Diethyl Ether0.5891
Dibutyl Ether0.2858
Tetrahydrofuran1.151
1,4-Dioxane1.157
Ethyl Acetate0.8402
Butyl Acetate0.6037
Acetonitrile0.8174
2-Methoxyethanol1.139
2-Ethoxyethanol0.9839
2-Butoxyethanol0.7719

Data is for 3,4,5-Trimethoxybenzoic acid and is intended for comparative purposes only.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The isothermal equilibrium shake-flask method followed by quantitative analysis is a widely accepted and robust technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

    • Analyze the standard solutions using a validated HPLC method to construct a calibration curve.

    • Analyze the diluted samples under the same HPLC conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Prepare Materials add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate sediment Allow excess solid to sediment equilibrate->sediment sample Withdraw supernatant sediment->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute filtrate to a known volume filter->dilute analyze Analyze samples and standards by HPLC dilute->analyze prepare_standards Prepare standard solutions prepare_standards->analyze calculate Calculate solubility from calibration curve analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its qualitative solubility in common organic solvents is known. For drug development and research applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable methodology. The solubility data of the structurally similar 3,4,5-Trimethoxybenzoic acid serves as a valuable, albeit comparative, resource for initial solvent screening and formulation development. The generation of robust, quantitative solubility data for this compound will be a significant contribution to the broader scientific community.

Spectroscopic Analysis of 3,4,5-Trialkoxybenzoic Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trialkoxybenzoic acids are derivatives of benzoic acid characterized by the presence of three alkoxy groups on the aromatic ring. The nature and position of these substituents significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized compounds in this class. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize the expected and observed spectroscopic data for 3,4,5-trialkoxybenzoic acids. Note that the data presented for 3,4,5-trimethoxybenzoic acid is for illustrative purposes to guide the analysis of 3,4,5-triethoxybenzoic acid.

Table 1: ¹H NMR Spectroscopic Data
Compound Solvent Chemical Shift (δ) in ppm (Multiplicity, Integration, Assignment)
This compound Not AvailableData not available in searched resources.
3,4,5-Trimethoxybenzoic acid DMSO-d₆12.95 (s, 1H, -COOH), 7.25 (s, 2H, Ar-H), 3.84 (s, 6H, 2 x -OCH₃), 3.74 (s, 3H, -OCH₃)[1]
Table 2: ¹³C NMR Spectroscopic Data
Compound Solvent Chemical Shift (δ) in ppm (Assignment)
This compound Not AvailableData not available in searched resources.
3,4,5-Trimethoxybenzoic acid DMSO-d₆167.40 (C=O), 153.11 (C-O), 141.81 (C-O), 126.38 (Ar-C), 106.98 (Ar-C), 60.55 (-OCH₃), 56.35 (-OCH₃)[1][2]
Table 3: IR Spectroscopic Data
Compound Technique Key Absorption Bands (cm⁻¹)
This compound Not AvailableData not available in searched resources.
3,4,5-Trimethoxybenzoic acid Not AvailableExpected absorptions: ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250, ~1050 (C-O stretch)
Table 4: Mass Spectrometry Data
Compound Ionization Method Key Fragment Ions (m/z)
This compound Not AvailableData not available in searched resources.
3,4,5-Trimethoxybenzoic acid Not AvailableExpected fragments: [M]+, [M-OH]+, [M-COOH]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generally applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR), is typically used.[1]

  • Sample Preparation : A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR : Spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal or TMS.

  • Data Analysis : The chemical shifts, integration values, and coupling patterns of the signals are analyzed to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis : The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction : The sample can be introduced directly, or via a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition : The instrument is operated to detect positive or negative ions, and the mass-to-charge ratio (m/z) of the ions is recorded.

  • Data Analysis : The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While specific, experimentally verified spectroscopic data for this compound are not present in the searched public domain resources, this guide provides the necessary framework for its characterization. By following the outlined experimental protocols for NMR, IR, and MS, and by using the provided data for the trimethoxy analogue as a reference, researchers can effectively analyze and confirm the structure of this compound. The provided workflow visualization serves as a general guide for the logical progression of compound characterization in a research and development setting.

References

A Technical Guide to the Biological Activities of 3,4,5-Trimethoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzoic acid (TMBA), a derivative of gallic acid, and its analogues have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and mechanisms of action of TMBA and its derivatives. The document summarizes key quantitative data, details experimental protocols for pivotal biological assays, and visualizes critical signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

3,4,5-Trimethoxybenzoic acid is an organic compound that has garnered substantial interest within the scientific community due to its versatile chemical nature and a wide array of biological functions. As a derivative of the naturally occurring polyphenol gallic acid, TMBA serves as a crucial building block in the synthesis of numerous bioactive molecules and pharmaceutical intermediates.[1][2] Its structural framework, characterized by a benzoic acid core with three methoxy groups at the 3, 4, and 5 positions, imparts unique physicochemical properties that contribute to its diverse pharmacological effects.[3] These activities include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This guide will explore these biological activities in detail, providing the necessary technical information for further research and development.

Synthesis

The primary route for synthesizing 3,4,5-Trimethoxybenzoic acid involves the methylation of gallic acid.[4] This process typically utilizes a methylating agent, such as dimethyl sulfate, in a basic solution to convert the hydroxyl groups of gallic acid into methoxy groups.[4][5] The resulting crude product is then purified through neutralization, filtration, and washing to yield high-purity TMBA as a white crystalline powder.[4]

Further modifications of the TMBA scaffold, such as the synthesis of amides, esters, and hydrazones, have been explored to enhance its biological efficacy and create novel therapeutic agents.[6][7]

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl chloride

A common intermediate for the synthesis of TMBA derivatives is 3,4,5-trimethoxybenzoyl chloride. A general laboratory-scale synthesis protocol is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trimethoxybenzoic acid (1 equivalent) in an appropriate solvent such as chloroform.[8]

  • Addition of Reagent: To this solution, add thionyl chloride (SOCl₂) (5 equivalents) dropwise at room temperature.[8]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours.[8]

  • Work-up: After cooling to room temperature, remove the excess solvent and thionyl chloride under reduced pressure to obtain 3,4,5-trimethoxybenzoyl chloride as an oil. This product is often used in subsequent reactions without further purification.[8]

Biological Activities and Mechanisms of Action

Antioxidant Activity

3,4,5-Trimethoxybenzoic acid is a potent antioxidant, a property attributed to its ability to scavenge free radicals and modulate oxidative stress.[9] This activity is foundational to many of its other observed biological effects, including its hepatoprotective and neuroprotective actions.[9]

The antioxidant capacity of TMBA and its derivatives can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM working solution of DPPH in the same solvent. This solution should be freshly prepared and protected from light.[10]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.[10]

    • Add 100 µL of the DPPH working solution to each well.[10]

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include a blank well containing 200 µL of the solvent.[10]

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[10]

    • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Derivatives of 3,4,5-Trimethoxybenzoic acid have demonstrated significant anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Certain trimethoxy-stilbene derivatives have been shown to suppress the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB activation.[11]

NF_kappa_B_Inhibition cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by TMBA Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates TMBA 3,4,5-Trimethoxy- benzoic Acid Derivative TMBA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa->IkBa_p NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

NF-κB signaling pathway inhibition.

This in vivo model is commonly used to assess the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats are typically used.[13]

  • Compound Administration: The test compound (e.g., a derivative of 3,4,5-trimethoxybenzyl alcohol) is administered intraperitoneally or orally at a specific dose (e.g., 300 µmol/kg) 30 minutes prior to the induction of inflammation.[13][14][15] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 5 mg/kg).[13]

  • Induction of Edema: Paw edema is induced by a sub-plantar injection of 1% carrageenan solution (e.g., 100 µL) into the right hind paw of the rats.[13]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

3,4,5-Trimethoxybenzoic acid and its derivatives have shown promising antimicrobial activity against a range of pathogens.

CompoundOrganismMIC (µg/mL)Reference
3,4,5-Trimethoxybenzoic acidStaphylococcus aureus0.97[8][16]

The MIC is determined using a broth microdilution method.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Derivatives of 3,4,5-Trimethoxybenzoic acid have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Hybrid 4b (Hydroxamic acid derivative)MCF-7 (Breast Cancer)1.183[4]
Hybrid 4b (Hydroxamic acid derivative)HepG2 (Liver Cancer)2.536[4]
Hybrid 4b (Hydroxamic acid derivative)HCT116 (Colon Cancer)1.587[4]
Hybrid 4b (Hydroxamic acid derivative)A549 (Lung Cancer)1.934[4]
Ciprofloxacin Chalcone HybridHepG2 (Liver Cancer)22 µg/mL (24h), 5.6 µg/mL (48h)[9][17]
Ciprofloxacin Chalcone HybridMCF-7 (Breast Cancer)54 µg/mL (24h), 11.5 µg/mL (48h)[9][17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Neuroprotective Activity

Derivatives of 3,4,5-Trimethoxybenzoic acid have shown potential in the treatment of neurodegenerative diseases, partly through the inhibition of acetylcholinesterase (AChE) and activation of neuroprotective signaling pathways like the Tropomyosin receptor kinase B (TrkB) pathway.[18][19]

The TrkB receptor and its ligand, brain-derived neurotrophic factor (BDNF), play crucial roles in neuronal survival, growth, and plasticity. Activation of TrkB triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and protect against neuronal damage.[19][20][21] Certain small molecules can act as TrkB agonists, mimicking the effects of BDNF and offering a therapeutic strategy for neurodegenerative disorders.[19]

TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand TMBA Derivative (TrkB Agonist) TrkB TrkB Receptor Ligand->TrkB Binds to & Activates PI3K PI3K TrkB->PI3K Activates MAPK MAPK/ERK Pathway TrkB->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates MAPK->CREB Phosphorylates Survival Neuronal Survival, Growth & Plasticity CREB->Survival Promotes Transcription

TrkB signaling pathway activation.

Hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acid have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, suggesting their potential in managing symptoms of Alzheimer's disease.[18]

Compound% Inhibition of AChEReference
Hydroxyl amide derivative 793.2 ± 4.47[18]
Galantamine (Control)90.3 ± 0.45[18]

This spectrophotometric method is widely used to screen for AChE inhibitors.[16][22]

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Buffer solution (e.g., Tris-HCl, pH 8.0).[22]

  • Assay Procedure:

    • In a 96-well plate, add the buffer, test compound at various concentrations, AChE enzyme, and DTNB.[22]

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes at 37°C).[22]

    • Initiate the reaction by adding the substrate (ATCI).[22]

  • Measurement:

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.[5][22]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Hepatoprotective Activity

3,4,5-Trimethoxybenzoic acid has been shown to exert hepatoprotective effects, particularly in models of carbon tetrachloride (CCl₄)-induced liver injury, by modulating oxidative-nitrosative stress and inflammation.[9]

  • Animal Model: Wistar rats are commonly used.

  • Induction of Liver Injury: Acute liver injury is induced by a single intraperitoneal or oral administration of CCl₄ (e.g., 1 mL/kg, diluted in olive oil).[17][23][24]

  • Treatment: The test compound is administered to the animals before or after the CCl₄ challenge. A control group receives only the vehicle, and a positive control group may receive a known hepatoprotective agent like silymarin.[24]

  • Assessment: After a specific period (e.g., 24 hours), blood samples are collected to measure serum levels of liver enzymes (e.g., ALT, AST). Liver tissue is also collected for histopathological examination and analysis of oxidative stress markers.[17][23]

  • Data Analysis: The levels of liver enzymes and the extent of liver damage in the treated groups are compared to the CCl₄-only group to assess the hepatoprotective effect.

Conclusion

3,4,5-Trimethoxybenzoic acid and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities, supported by the data and experimental protocols outlined in this guide, highlight their significance in drug discovery. The versatility of the TMBA scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the development of novel and effective therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource to facilitate these future research and development endeavors.

Workflow for Drug Discovery Based on 3,4,5-Trimethoxybenzoic Acid

Drug_Discovery_Workflow Start Start: Identification of 3,4,5-Trimethoxybenzoic Acid as a Bioactive Scaffold Synthesis Synthesis of Novel Derivatives Start->Synthesis Screening In Vitro Biological Screening (Antioxidant, Anticancer, Antimicrobial, etc.) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Mechanism Mechanism of Action Studies (Signaling Pathways) Lead_ID->Mechanism Promising Hits InVivo In Vivo Efficacy & Toxicity (Animal Models) Mechanism->InVivo Optimization Lead Optimization (Structure-Activity Relationship) InVivo->Optimization Optimization->Synthesis Iterative Process Preclinical Preclinical Development Optimization->Preclinical Optimized Lead Clinical Clinical Trials Preclinical->Clinical End New Drug Application Clinical->End

References

An In-depth Technical Guide to 3,4,5-Triethoxybenzoic Acid: A Focus on Synthesis and Inferred Properties

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Scientific literature and chemical databases reveal a significant scarcity of information regarding the discovery, natural occurrence, and biological activity of 3,4,5-Triethoxybenzoic acid. In contrast, its close analog, 3,4,5-Trimethoxybenzoic acid, is a well-documented compound. This guide, therefore, focuses on the probable synthetic pathway for this compound, based on the established synthesis of its methoxy counterpart, and presents its inferred physicochemical properties.

Discovery and Natural Occurrence

There is a notable absence of scientific literature detailing the discovery or isolation of this compound from natural sources. While its precursor, gallic acid (3,4,5-trihydroxybenzoic acid), is abundant in the plant kingdom, the ethylated derivative has not been reported as a naturally occurring compound. The closely related 3,4,5-Trimethoxybenzoic acid, however, has been identified as a plant metabolite.[1]

Physicochemical Properties

PropertyGallic Acid3,4,5-Trimethoxybenzoic AcidThis compound (Predicted)
Molecular Formula C₇H₆O₅C₁₀H₁₂O₅C₁₃H₁₈O₅
Molecular Weight 170.12 g/mol 212.20 g/mol 254.28 g/mol
Appearance White or yellowish crystalline solidWhite to beige fine crystalline powder[2]Crystalline solid
Melting Point 250 °C (decomposes)168-171 °C[2]Likely lower than the trimethoxy analog due to increased flexibility of ethyl chains.
Boiling Point Decomposes225-227 °C at 10 mmHg[2]Higher than the trimethoxy analog due to increased molecular weight.
Solubility Soluble in water, alcohol, etherSlightly soluble in water; Soluble in ethanol, DMSO[3]Expected to have lower water solubility and higher solubility in nonpolar organic solvents compared to the trimethoxy analog.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a logical and established synthetic route can be inferred from the numerous protocols available for its trimethylated analog, 3,4,5-Trimethoxybenzoic acid.[4][5][6] The most common approach involves the O-alkylation of gallic acid.

Proposed Synthetic Pathway: Ethylation of Gallic Acid

The proposed synthesis involves the reaction of gallic acid with an ethylating agent, such as diethyl sulfate, in the presence of a base. This reaction substitutes the hydrogen atoms of the three phenolic hydroxyl groups and the carboxylic acid group with ethyl groups, followed by a selective hydrolysis of the resulting ethyl ester to yield the final product.

SynthesisWorkflow Proposed Synthesis of this compound GallicAcid Gallic Acid (3,4,5-Trihydroxybenzoic Acid) Intermediate Ethyl 3,4,5-Triethoxybenzoate GallicAcid->Intermediate Ethylation EthylatingAgent Diethyl Sulfate ((C2H5)2SO4) EthylatingAgent->Intermediate Base Base (e.g., K2CO3 or NaOH) Base->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Hydrolysis->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the synthesis of 3,4,5-Trimethoxybenzoic acid and has not been experimentally validated for this compound.

Materials:

  • Gallic acid (1 mole)

  • Diethyl sulfate (a strong ethylating agent) (at least 4 moles)

  • Anhydrous potassium carbonate (or sodium hydroxide) (sufficient to neutralize the reaction)

  • Acetone (or another suitable solvent)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Ethylation:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve gallic acid in a suitable solvent like acetone.

    • Add a base, such as anhydrous potassium carbonate, to the mixture.

    • Slowly add diethyl sulfate to the stirred suspension. Caution: Diethyl sulfate is a potent alkylating agent and is likely carcinogenic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Work-up and Isolation of the Intermediate Ester:

    • After cooling, filter the reaction mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 3,4,5-triethoxybenzoate.

  • Hydrolysis:

    • Dissolve the crude ester in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for a few hours to facilitate the hydrolysis of the ester to the carboxylic acid.

  • Purification:

    • Cool the reaction mixture and acidify with hydrochloric acid until a precipitate forms.

    • Collect the precipitate (this compound) by filtration.

    • Wash the solid with cold water to remove any remaining inorganic impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activities or associated signaling pathways of this compound. Research on the biological effects of related compounds, such as gallic acid and 3,4,5-Trimethoxybenzoic acid, suggests potential antioxidant and anti-inflammatory properties, but these have not been investigated for the triethoxy derivative.

Conclusion

This compound is a compound for which there is a significant lack of published research, particularly concerning its natural occurrence and biological function. Its synthesis, while not explicitly described, can be reasonably proposed based on the well-established chemistry of its parent compound, gallic acid, and its close analog, 3,4,5-Trimethoxybenzoic acid. The provided hypothetical synthesis protocol serves as a starting point for researchers interested in exploring the properties and potential applications of this understudied molecule. Further investigation is required to characterize its physical and chemical properties and to determine if it possesses any significant biological activity.

References

An In-depth Technical Guide to 3,4,5-Triethoxybenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Triethoxybenzoic acid, a derivative of benzoic acid. Due to the limited direct experimental data on this specific compound, this paper draws heavily on the well-documented properties and synthesis of its close structural analog, 3,4,5-Trimethoxybenzoic acid. This guide covers the probable synthesis routes, physicochemical properties, and potential applications in drug development, with a focus on providing researchers with the foundational knowledge needed for further investigation. All quantitative data is presented in structured tables, and detailed experimental protocols for analogous syntheses are provided.

Introduction

Benzoic acid and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, exhibiting a wide range of biological activities.[1] The substitution pattern on the benzene ring significantly influences the compound's properties, including its antimicrobial, anti-inflammatory, and antioxidant capabilities.[1] this compound, while not as extensively studied as its methoxy counterpart, represents a molecule of interest for drug development due to the potential for altered lipophilicity and metabolic stability conferred by the ethoxy groups. This guide will extrapolate from the known data of 3,4,5-Trimethoxybenzoic acid to provide a predictive but thorough examination of the triethoxy derivative.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with 3,4,5-Trimethoxybenzoic acid. The replacement of methyl groups with ethyl groups would lead to an increase in molecular weight and likely a change in its melting point and solubility profile.

Table 1: Comparison of Physicochemical Properties

Property3,4,5-Trimethoxybenzoic AcidThis compound (Predicted)Reference
Molecular Formula C₁₀H₁₂O₅C₁₃H₁₈O₅[2][3]
Molecular Weight 212.20 g/mol 254.28 g/mol [2][3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[4][5]
Melting Point 168-171 °CExpected to be different from the methoxy analog[4][6]
Boiling Point 225-227 °C at 10 mmHgExpected to be higher than the methoxy analog[4][5]
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water. Soluble in DMF and DMSO.Predicted to have lower water solubility and good solubility in common organic solvents.[7]
pKa ~4.23 (Predicted)Similar acidity to the methoxy analog is expected.

Synthesis of this compound

The most probable synthetic route to this compound is through the ethylation of gallic acid (3,4,5-trihydroxybenzoic acid), analogous to the well-established methylation of gallic acid to produce its trimethoxy counterpart.[4][8][9] The key transformation is the conversion of the three phenolic hydroxyl groups to ethoxy ethers.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process, although it is often performed in a single pot: deprotonation of the acidic protons (both carboxylic and phenolic) followed by nucleophilic attack on an ethylating agent.

G GallicAcid Gallic Acid (3,4,5-Trihydroxybenzoic Acid) Reaction Ethylation Reaction GallicAcid->Reaction Base Base (e.g., K₂CO₃, NaOH) Base->Reaction EthylatingAgent Ethylating Agent (e.g., Diethyl Sulfate, Ethyl Iodide) EthylatingAgent->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Reaction Mixture Purification Purification (Crystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the methylation of gallic acid using dimethyl sulfate and can be modified for ethylation.[10] Diethyl sulfate is a common ethylating agent used for the ethylation of phenols.

Materials:

  • Gallic acid

  • Diethyl sulfate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend gallic acid (1 equivalent) and anhydrous potassium carbonate (excess, e.g., 5-6 equivalents) in DMF.

  • Addition of Ethylation Agent: To the stirred suspension, add diethyl sulfate (excess, e.g., 4-5 equivalents) dropwise at room temperature. Caution: Diethyl sulfate is toxic and a suspected carcinogen; handle with appropriate personal protective equipment in a fume hood.[11]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Analytical Data (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. The expected spectroscopic data can be inferred from the known data of the trimethoxy analog.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR - A singlet for the two aromatic protons. - A quartet for the -OCH₂- protons of the ethoxy groups. - A triplet for the -CH₃ protons of the ethoxy groups. - A broad singlet for the carboxylic acid proton.
¹³C NMR - Signals for the aromatic carbons, with symmetry indicating two sets of equivalent carbons. - A signal for the carboxylic acid carbon. - A signal for the -OCH₂- carbons. - A signal for the -CH₃ carbons.
IR Spectroscopy - A broad O-H stretch for the carboxylic acid. - A sharp C=O stretch for the carboxylic acid. - C-H stretches for the aromatic and aliphatic protons. - C-O stretches for the ether linkages.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 254.28. - Fragmentation patterns showing the loss of ethoxy groups and the carboxyl group.

Applications in Drug Development and Biological Activity

While direct biological studies on this compound are not widely published, the trimethoxy analog and its derivatives have shown a range of pharmacological activities, suggesting potential avenues of research for the triethoxy compound.

Potential as a Synthetic Precursor

3,4,5-Trimethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial drug trimethoprim and the anti-anxiety agent trimetozine.[9] It is plausible that this compound could serve as a precursor for novel analogs of these drugs, potentially with improved pharmacokinetic properties.

Predicted Biological Activities
  • Antimicrobial Activity: 3,4,5-Trimethoxybenzoic acid exhibits antibacterial activity against S. aureus with a reported MIC of 0.97 µg/mL.[7][12] Derivatives of trimethoxybenzoic acid have also been investigated as efflux pump inhibitors, which can reverse antibiotic resistance in bacteria.[13] The triethoxy analog could be explored for similar properties.

  • Antioxidant and Anti-inflammatory Effects: The trimethoxy analog is known to be a potent antioxidant and an inhibitor of cytokine production.[14] It has also shown hepatoprotective effects by modulating oxidative stress and inflammation.[14] The core phenolic ether structure is important for these activities, suggesting that the triethoxy derivative may also possess antioxidant and anti-inflammatory potential.

  • Other Potential Activities: Derivatives of 3,4,5-trimethoxybenzoic acid have been explored for a variety of other activities, including anticancer and acetylcholinesterase inhibitory effects.[15][16]

Efflux Pump Inhibition Signaling Pathway

One of the promising areas of research for benzoic acid derivatives is in combating antimicrobial resistance. Efflux pumps are bacterial proteins that can expel antibiotics from the cell, leading to resistance. Inhibitors of these pumps can restore the efficacy of existing antibiotics.

G cluster_0 Extracellular cluster_1 Bacterial Cell Antibiotic Antibiotic EffluxPump Efflux Pump (e.g., AcrAB-TolC) Antibiotic->EffluxPump Target Bacterial Target (e.g., Ribosome) Antibiotic->Target Inhibition of Bacterial Growth EPI Efflux Pump Inhibitor (e.g., Triethoxybenzoic Acid Derivative) EPI->EffluxPump Inhibition EffluxPump->Antibiotic Expulsion

Caption: Proposed mechanism of action for a this compound derivative as an efflux pump inhibitor.

Conclusion

This compound is a benzoic acid derivative with potential for application in drug discovery and development. While direct experimental data is limited, its properties and synthetic routes can be reliably inferred from its well-studied analog, 3,4,5-Trimethoxybenzoic acid. The proposed synthesis via ethylation of gallic acid is a feasible approach for obtaining this compound for further study. The potential for antimicrobial, antioxidant, and anti-inflammatory activities, based on its structural similarity to other active benzoic acid derivatives, makes this compound a compelling target for future research. This guide provides a foundational framework for scientists and researchers to begin exploring the synthesis and biological evaluation of this promising compound.

References

Theoretical Exploration of 3,4,5-Triethoxybenzoic Acid's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the molecular structure of 3,4,5-Triethoxybenzoic acid. In the absence of extensive direct experimental and computational data for this specific molecule, this guide leverages detailed theoretical and experimental findings for its close structural analog, 3,4,5-trimethoxybenzoic acid, to infer and project the structural and electronic characteristics of the title compound. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by providing a robust theoretical framework, detailing anticipated molecular geometries, electronic properties, and spectroscopic behaviors. The methodologies for computational analysis are outlined to guide further empirical and theoretical investigations.

Introduction

This compound, a derivative of gallic acid, belongs to a class of substituted benzoic acids with potential applications in medicinal chemistry and materials science. The presence of three ethoxy groups on the benzene ring is expected to significantly influence its steric and electronic properties, thereby affecting its chemical reactivity, intermolecular interactions, and biological activity. Understanding the three-dimensional structure and electronic landscape of this molecule is paramount for predicting its behavior and designing novel applications.

This guide synthesizes information from computational studies on analogous molecules to provide a detailed theoretical perspective on the structure of this compound.

Theoretical Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring substituted with a carboxylic acid group and three ethoxy groups at the 3, 4, and 5 positions. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is crucial for determining its overall shape and potential for intermolecular interactions.

Inferred Molecular Geometry

Based on studies of 3,4,5-trimethoxybenzoic acid and other substituted benzoic acids, the geometry of this compound can be predicted with a reasonable degree of accuracy. The benzene ring is expected to be largely planar. The carboxylic acid group may exhibit some degree of torsion with respect to the phenyl ring, influencing its hydrogen bonding capabilities.

The key difference between the triethoxy and trimethoxy analogs lies in the orientation and conformational flexibility of the alkoxy side chains. The ethyl groups in this compound introduce additional rotational degrees of freedom and greater steric bulk compared to the methyl groups. This is anticipated to result in more complex conformational possibilities for the ethoxy groups, which could influence the crystal packing and solvation properties of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (inferred from 3,4,5-trimethoxybenzoic acid data)

ParameterPredicted Value RangeNotes
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.41Typical for a substituted benzene ring.
C-C (carboxyl)1.48 - 1.52Single bond character.
C=O (carboxyl)1.20 - 1.23Double bond character.
C-O (carboxyl)1.33 - 1.37Partial double bond character due to resonance.
C(aromatic)-O(ethoxy)1.35 - 1.38Influenced by resonance with the ring.
O(ethoxy)-C(ethyl)1.42 - 1.45
C-C (ethyl)1.51 - 1.54
Bond Angles (°) **
C-C-C (aromatic)118 - 122Close to ideal 120° for a hexagonal ring.
C-C-O (carboxyl)118 - 122
O=C-O (carboxyl)120 - 124
C(aromatic)-O-C(ethyl)117 - 120
Dihedral Angles (°) **
C(aromatic)-C(aromatic)-C-O (carboxyl)0 - 30Defines the torsion of the carboxyl group relative to the ring.
C(aromatic)-O-C-C (ethoxy)VariableMultiple stable conformers are possible due to rotation around the C-O and C-C bonds.

Computational Methodology

To obtain precise theoretical data for this compound, quantum chemical calculations are essential. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.

Recommended Computational Protocol

A robust computational protocol for investigating the structure of this compound would involve the following steps:

  • Conformational Search: A thorough conformational search should be performed to identify the low-energy conformers, particularly concerning the orientation of the ethoxy and carboxylic acid groups.

  • Geometry Optimization: The geometries of the identified conformers should be fully optimized using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electronic structure.

  • Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Once the ground-state geometry is established, various electronic properties can be calculated, including the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Mulliken atomic charges.

The workflow for such a computational study can be visualized as follows:

G cluster_input Input cluster_calc Computational Steps cluster_output Output Data A Initial Structure of This compound B Conformational Search A->B C DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Electronic Property Calculation C->E F Optimized Molecular Geometry (Bond Lengths, Angles) D->F G Theoretical Vibrational Spectra (IR, Raman) D->G H Electronic Properties (MEP, HOMO-LUMO) E->H G A Molecular Structure (Geometry, Conformation) B Electron Distribution A->B F Intermolecular Interactions (Hydrogen Bonding, van der Waals) A->F C Molecular Electrostatic Potential (MEP) B->C D Frontier Molecular Orbitals (HOMO-LUMO) B->D E Chemical Reactivity (Nucleophilic/Electrophilic Sites) C->E D->E E->F

Initial Toxicity Screening of 3,4,5-Triethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical framework for the initial toxicity screening of 3,4,5-Triethoxybenzoic acid. Due to the limited availability of public data for this specific compound, this guide is constructed based on established toxicological methodologies and data from structurally analogous compounds, including gallic acid, its alkyl esters (e.g., propyl gallate), and 3,4,5-trimethoxybenzoic acid. The provided data and protocols should be considered illustrative for this class of compounds.

Introduction

This compound is a derivative of gallic acid, a phenolic compound with a history of use in various industries. As with any novel compound intended for applications that may lead to human or environmental exposure, a thorough toxicological evaluation is imperative. This guide outlines a tiered approach for the initial toxicity screening, focusing on in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity. The objective is to identify potential hazards and inform risk assessment.

Data Presentation: Toxicity of Structurally Similar Compounds

The following tables summarize publicly available toxicity data for compounds structurally related to this compound. This data serves as a reference for estimating the potential toxicity profile.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineAssayEndpointIC50 ValueCitation(s)
Gallic AcidMDA-MB-231 (Human Breast Cancer)MTSCell Viability (48h)50 µM[1]
Gallic AcidJurkat (Human T-cell Leukemia)MTSCell Viability (48h)50.9 ± 1.5 µM[2]
Gallic AcidMDA-MB-231 (Human Breast Cancer)HCS & Caspase ActivityCytotoxicity43.86 µg/mL[3][4]
Gallic AcidT47D (Human Breast Cancer)MTTCytotoxicity20.86 µg/mL[5]
Propyl GallateA549 (Human Lung Carcinoma)MTTCell Proliferation (72h)~500 µM[6][7]
Propyl GallateDU145 (Human Prostate Carcinoma)Not SpecifiedCytotoxicity~100 µM[8]
Alkyl Gallates (Octyl, Dodecyl, Butyl)Rat HepatocytesNot SpecifiedCell DeathMore toxic than Propyl Gallate[9]
Table 2: Genotoxicity Data Summary
CompoundTest SystemAssayResultCitation(s)
Gallic AcidSwiss Albino Mice (in vivo)Micronucleus AssayGenoprotective against Cisplatin[10]
Gallic AcidSwiss Albino Mice (in vivo)Comet AssayGenoprotective against Cisplatin[10]
Gallic AcidDrosophila melanogaster (in vivo)Sex-Linked Recessive Lethal (SLRL) TestGenotoxic at high concentrations
Propyl GallateA549 Lung Cancer Cells (in vitro)Comet AssayInduced DNA strand breaks[6]
Propyl GallateMultiple Tests (in vivo/in vitro)VariousGenerally considered non-mutagenic[8][11]
Table 3: Acute Oral Toxicity Data
CompoundSpeciesEndpointLD50 ValueCitation(s)
Propyl GallateMice, Rats, Hamsters, RabbitsOral LD502,000 - 3,800 mg/kg bw[8]

Experimental Protocols

The following are detailed, standardized protocols for an initial toxicity assessment, based on OECD guidelines.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This protocol is based on the principles outlined in OECD Guidance Document 129 for estimating starting doses for in vivo acute toxicity tests.[12][13]

Objective: To determine the concentration of the test article that causes a 50% reduction in cell viability (IC50) in a mammalian cell line.

Materials:

  • Balb/c 3T3 mouse fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound (test article)

  • Neutral Red solution

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into 96-well plates at a density that ensures they are in an exponential growth phase at the time of treatment and form a confluent monolayer after 24 hours.

  • Test Article Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium.

  • Treatment: After 24 hours of incubation, replace the medium in the wells with the medium containing various concentrations of the test article. Include vehicle controls and untreated controls.

  • Incubation: Incubate the treated plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Neutral Red Staining: Remove the treatment medium, wash the cells, and add a medium containing Neutral Red. Incubate for 3 hours to allow for the uptake of the dye into the lysosomes of viable cells.

  • Dye Extraction: Wash the cells to remove excess dye. Add a destain solution (e.g., acidified ethanol) to extract the dye from the cells.

  • Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.

Genotoxicity Assays

This protocol follows the principles of OECD Guideline 471.[14][15][16]

Objective: To assess the mutagenic potential of the test article by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • E. coli strain (e.g., WP2 uvrA)

  • This compound (test article)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Assay Conditions: The test is performed with and without the S9 metabolic activation system.

  • Plate Incorporation Method:

    • To molten top agar, add the bacterial culture, the test article at various concentrations, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (negative control) and this increase is reproducible.

This protocol is based on OECD Guideline 487.[17][18][19][20][21]

Objective: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

Materials:

  • Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, L5178Y)

  • This compound (test article)

  • Cytochalasin B (to block cytokinesis)

  • Mitotic stimulants (for lymphocytes, e.g., phytohaemagglutinin)

  • S9 fraction (for metabolic activation)

  • Microscope slides and staining reagents

Procedure:

  • Cell Culture and Treatment: Culture the cells and expose them to various concentrations of the test article, with and without S9 metabolic activation. Include positive and negative controls.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the identification of cells that have completed one cell division.

  • Harvesting and Staining: Harvest the cells, prepare slides, and stain them to visualize the main nuclei and any micronuclei.

  • Scoring: Score a predetermined number of binucleated cells for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

In Vivo Acute Oral Toxicity - Acute Toxic Class Method

This protocol follows the principles of OECD Guideline 423.[22][23][24][25][26]

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

Animals:

  • Healthy, young adult rats of a standard laboratory strain. Typically, females are used.

Procedure:

  • Dosing: This is a stepwise procedure with the use of 3 animals of a single sex per step. Dosing is sequential, with a 48-hour interval between dosing each animal within a step.

  • Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The choice of the starting dose is based on any existing information on the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is often chosen.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Classification: The substance is classified based on the mortality observed at specific dose levels.

Visualization of Workflows and Pathways

Experimental Workflow for Initial Toxicity Screening

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Screening cluster_2 Tier 3: Decision Making Compound Synthesis Compound Synthesis Cytotoxicity Assay (e.g., NRU) Cytotoxicity Assay (e.g., NRU) Compound Synthesis->Cytotoxicity Assay (e.g., NRU) Genotoxicity - Ames Test (OECD 471) Genotoxicity - Ames Test (OECD 471) Compound Synthesis->Genotoxicity - Ames Test (OECD 471) Genotoxicity - Micronucleus Test (OECD 487) Genotoxicity - Micronucleus Test (OECD 487) Compound Synthesis->Genotoxicity - Micronucleus Test (OECD 487) Data Analysis & IC50 Data Analysis & IC50 Cytotoxicity Assay (e.g., NRU)->Data Analysis & IC50 Data Analysis & Mutagenicity Data Analysis & Mutagenicity Genotoxicity - Ames Test (OECD 471)->Data Analysis & Mutagenicity Data Analysis & Clastogenicity Data Analysis & Clastogenicity Genotoxicity - Micronucleus Test (OECD 487)->Data Analysis & Clastogenicity Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Data Analysis & IC50->Acute Oral Toxicity (OECD 423) Inform Starting Dose Risk Assessment Risk Assessment Data Analysis & Mutagenicity->Risk Assessment Data Analysis & Clastogenicity->Risk Assessment Data Analysis & LD50/Classification Data Analysis & LD50/Classification Acute Oral Toxicity (OECD 423)->Data Analysis & LD50/Classification Data Analysis & LD50/Classification->Risk Assessment G Phenolic Acid Phenolic Acid Cellular Uptake Cellular Uptake Phenolic Acid->Cellular Uptake ROS Production Increased Reactive Oxygen Species (ROS) Cellular Uptake->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction (Loss of Membrane Potential) ROS Production->Mitochondrial Dysfunction Oxidative Stress DNA Damage DNA Damage ROS Production->DNA Damage Caspase Activation Caspase Cascade Activation Mitochondrial Dysfunction->Caspase Activation Cytochrome C Release Apoptosis Apoptosis (Programmed Cell Death) Caspase Activation->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4,5-Triethoxybenzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 3,4,5-triethoxybenzoic acid derivatives. This class of compounds, analogous to the well-studied 3,4,5-trimethoxybenzoic acid derivatives, holds significant promise in drug discovery, with demonstrated activities in anticancer and antimicrobial research. The following sections detail the synthetic routes to these molecules, protocols for their preparation and biological evaluation, and quantitative data to support further investigation.

Introduction

The 3,4,5-trialkoxybenzoic acid scaffold is a privileged structure in medicinal chemistry, largely stemming from the biological activities of its natural precursor, gallic acid (3,4,5-trihydroxybenzoic acid).[1] Alkylation of the hydroxyl groups, particularly to methoxy and ethoxy moieties, has been shown to enhance bioavailability and potency. While 3,4,5-trimethoxybenzoic acid derivatives have been extensively studied, their triethoxy counterparts represent a promising area for further exploration, potentially offering altered pharmacokinetic profiles and novel biological activities.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically starts from gallic acid, which is first tri-O-ethylated to produce this compound. This intermediate can then be converted into a variety of derivatives, including esters and amides, by activating the carboxylic acid moiety.

General Synthetic Workflow

The overall process for synthesizing and evaluating this compound derivatives for drug discovery is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Preclinical & Clinical Development GallicAcid Gallic Acid TriethoxybenzoicAcid This compound GallicAcid->TriethoxybenzoicAcid Ethylation ActivatedAcid Activated this compound (e.g., Acyl Chloride) TriethoxybenzoicAcid->ActivatedAcid Activation Derivatives Amide/Ester Derivatives ActivatedAcid->Derivatives Reaction with Amine/Alcohol InVitro In Vitro Assays (Cytotoxicity, Antimicrobial) Derivatives->InVitro LeadIdentification Lead Compound Identification InVitro->LeadIdentification MechanismOfAction Mechanism of Action Studies LeadIdentification->MechanismOfAction InVivo In Vivo Animal Models MechanismOfAction->InVivo Preclinical Preclinical Studies InVivo->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials

Caption: General workflow for the synthesis and development of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound from Gallic Acid

This protocol describes the ethylation of gallic acid to yield this compound. The procedure is adapted from established methods for the methylation of gallic acid.[2][3]

Materials:

  • Gallic acid monohydrate

  • Diethyl sulfate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 1 mole of gallic acid monohydrate in a 10% aqueous solution of sodium hydroxide (3.75 moles NaOH).

  • With vigorous stirring, add 3 moles of diethyl sulfate dropwise, maintaining the temperature below 40°C using a water bath.

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to decompose any unreacted diethyl sulfate.

  • Cool the reaction mixture. The solid product should precipitate.

  • Filter the solid product and wash it with water.

  • Recrystallize the crude product from an ethanol/water mixture.

  • The aqueous filtrate can be acidified with HCl and extracted with ethyl acetate to recover any unreacted or partially ethylated products.

Protocol 2: Synthesis of 3,4,5-Triethoxybenzamides

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound. This involves the initial conversion to the acyl chloride followed by reaction with a primary or secondary amine.[4][5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4,5-triethoxybenzoyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous THF.

  • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Slowly add the acyl chloride solution to the amine solution at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of the synthesized derivatives against cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations in the cell culture medium.

  • Treat the cells with different concentrations of the compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables summarize the biological activities of various 3,4,5-trialkoxybenzoic acid derivatives from the literature. This data can serve as a benchmark for newly synthesized this compound derivatives.

Table 1: Anticancer Activity of 3,4,5-Trimethoxybenzoic Acid Derivatives

Compound IDDerivative TypeCell LineIC₅₀ (µM)Reference
1 ChalconeHeLa1.8[7]
2 ChalconeU-9372.1[7]
3 Benzo[b]thiopheneK5620.016-0.023[8]
4 1,2,4-TriazoleMCF-77.79[9]
5 Ciprofloxacin HybridHepG25.6 (48h)[10]
6 Ciprofloxacin HybridMCF-711.5 (48h)[10]

Table 2: Antimicrobial Activity of 3,4,5-Trimethoxybenzoic Acid Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
7 BenzoxazoleS. aureus15.6[11]
8 BenzoxazoleB. subtilis15.6[11]
9 HydrazoneS. aureus-[12]
10 HydrazoneE. coli-[12]
11 AmideS. aureus 272123>100 µM[13]
12 AmideS. Typhimurium>100 µM[13]

Note: Some MIC values in the literature were reported as zone of inhibition and not directly as µg/mL, hence not included in this table.

Mechanism of Action: Apoptosis Induction

Several 3,4,5-trimethoxybenzoic acid derivatives have been shown to induce apoptosis in cancer cells. One of the key mechanisms is the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequently triggers the intrinsic apoptosis pathway.[14][15]

Intrinsic Apoptosis Pathway

The following diagram illustrates the key steps in the intrinsic apoptosis pathway, a common mechanism of action for many anticancer agents.

G cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Tubulin_Inhibition Tubulin Polymerization Inhibition Bcl2 Bcl-2 Inhibition Tubulin_Inhibition->Bcl2 Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2->Bax_Bak Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apaf1 Apaf-1 Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by cellular stress.[16][17]

Drug Discovery Workflow

The development of novel this compound derivatives as therapeutic agents follows a structured drug discovery and development process.

G Target_ID Target Identification and Validation Hit_Gen Hit Generation (Library Screening) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vivo Studies) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A typical drug discovery and development pipeline.[18][19]

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, with the potential to yield novel anticancer and antimicrobial agents. The synthetic protocols and biological data presented in these application notes provide a solid foundation for researchers to explore this chemical space further. Future work should focus on establishing clear structure-activity relationships for the triethoxy series and elucidating their detailed mechanisms of action.

References

Application Notes and Protocols: 3,4,5-Triethoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triethoxybenzoic acid, a derivative of gallic acid, is a valuable and versatile building block in organic synthesis. Its unique structural motif, featuring a benzoic acid core symmetrically substituted with three ethoxy groups, provides a key starting point for the synthesis of a diverse array of complex molecules. The electron-donating nature of the ethoxy groups influences the reactivity of the aromatic ring and the carboxylic acid moiety, making it a precursor for various pharmaceuticals, functional materials, and biologically active compounds. These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent use in the preparation of derivatives such as esters and amides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, gallic acid, is presented below.

PropertyThis compound ValueGallic Acid Value
Molecular Formula C₁₃H₁₈O₅C₇H₆O₅
Molecular Weight 254.28 g/mol 170.12 g/mol
Appearance White to off-white solidWhite to light yellow crystalline solid
Melting Point 118-121 °C251 °C (decomposes)
Solubility Soluble in hot water, ethanol, etherSoluble in water, ethanol, acetone

Synthesis of this compound

The primary route for the synthesis of this compound involves the exhaustive ethylation of the hydroxyl groups of gallic acid. This transformation is typically achieved using an ethylating agent in the presence of a base.

General Reaction Scheme

Synthesis GallicAcid Gallic Acid Product This compound GallicAcid->Product Ethylation Reagents Diethyl Sulfate (or Ethyl Halide) + Base (e.g., K₂CO₃, NaOH)

Caption: Synthesis of this compound from Gallic Acid.

Experimental Protocol: Ethylation of Gallic Acid

Materials:

  • Gallic acid

  • Diethyl sulfate (or ethyl iodide)

  • Anhydrous potassium carbonate (or sodium hydroxide)

  • Acetone (or ethanol)

  • Hydrochloric acid (for acidification)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of gallic acid in a suitable solvent (e.g., acetone or ethanol), add a base (e.g., anhydrous potassium carbonate or sodium hydroxide).

  • Slowly add an excess of the ethylating agent (e.g., diethyl sulfate or ethyl iodide) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Applications of this compound as a Building Block

This compound serves as a versatile precursor for the synthesis of a variety of derivatives, primarily through reactions involving its carboxylic acid group.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The carboxylic acid can be readily converted to the more reactive acyl chloride, which is a key intermediate for the synthesis of esters and amides.

AcylChloride BenzoicAcid This compound Product 3,4,5-Triethoxybenzoyl Chloride BenzoicAcid->Product Chlorination Reagents Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

Caption: Conversion to 3,4,5-Triethoxybenzoyl Chloride.

Experimental Protocol: Preparation of 3,4,5-Triethoxybenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • An inert solvent (e.g., dichloromethane or toluene)

Procedure:

  • Suspend this compound in an inert solvent.

  • Add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain until the evolution of gas ceases and the reaction is complete.

  • Remove the excess chlorinating agent and solvent by distillation under reduced pressure to obtain the crude 3,4,5-triethoxybenzoyl chloride, which can often be used in the next step without further purification.

Synthesis of this compound Esters

Esters of this compound are readily synthesized by reacting the corresponding acyl chloride with an alcohol or by direct Fischer esterification of the carboxylic acid.

Esterification cluster_0 From Acyl Chloride cluster_1 Fischer Esterification AcylChloride 3,4,5-Triethoxybenzoyl Chloride Ester1 This compound Ester AcylChloride->Ester1 + R-OH Alcohol1 Alcohol (R-OH) BenzoicAcid This compound Ester2 This compound Ester BenzoicAcid->Ester2 + R-OH, H⁺ Alcohol2 Alcohol (R-OH) Amidation AcylChloride 3,4,5-Triethoxybenzoyl Chloride Product 3,4,5-Triethoxybenzamide AcylChloride->Product + R₂NH Amine Amine (R₂NH)

Experimental protocols for the esterification of 3,4,5-Triethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Esterification of 3,4,5-Triethoxybenzoic Acid

Introduction

This compound and its ester derivatives are significant intermediates in the synthesis of various pharmaceutical compounds and functional materials. The esterification of this acid is a fundamental transformation, and the selection of an appropriate synthetic protocol is crucial for achieving high yields and purity. This document provides detailed experimental protocols for two common and effective esterification methods: the Fischer-Speier Esterification and the Steglich Esterification. These methods are tailored for researchers, scientists, and drug development professionals, offering a classic acid-catalyzed approach and a milder, modern alternative suitable for more sensitive substrates.

Comparative Data of Esterification Protocols

The following table summarizes the key quantitative parameters for the two detailed protocols, allowing for an at-a-glance comparison.

ParameterFischer-Speier EsterificationSteglich Esterification
Carboxylic Acid This compound (1.0 eq)This compound (1.0 eq)
Alcohol Primary or Secondary Alcohol (e.g., Ethanol, large excess)Primary or Secondary Alcohol (1.1 - 1.5 eq)
Catalyst/Reagent Conc. H₂SO₄ (catalytic, ~3-5 mol%)DCC (1.1 eq) & DMAP (0.1 eq)
Solvent Alcohol serves as solvent (e.g., Ethanol)Anhydrous Dichloromethane (DCM)
Temperature Reflux (e.g., Ethanol at ~78°C)0°C to Room Temperature
Reaction Time 2 - 10 hours2 - 4 hours
Typical Yield > 90%> 80%
Key Advantage Low-cost reagents, simple setupMild conditions, suitable for acid-sensitive substrates[1][2]
Key Disadvantage Harsh acidic conditions, requires high temperatureStoichiometric byproduct (DCU) can complicate purification; DCC is an allergen[3]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] To favor the formation of the ester, a large excess of the alcohol is typically used, which also serves as the solvent, driving the equilibrium toward the products according to Le Châtelier's Principle.[6][7]

Experimental Protocol

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

    • Add a large excess of the desired dry alcohol (e.g., 20-30 equivalents of ethanol). Stir the mixture until the acid dissolves.

  • Catalyst Addition:

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 3-5 mol%) to the stirring solution.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain this temperature.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-10 hours).[8]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[9]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.

    • Purify the crude product by either recrystallization or column chromatography to obtain the pure ester.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1][10] This reaction proceeds at room temperature and is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[1]

Experimental Protocol

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), the desired alcohol (1.1-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Reagent Addition:

    • Cool the stirring solution in an ice bath (0°C).

    • Add DCC (1.1 equivalents) portion-wise to the cold solution.[3] A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction:

    • After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by TLC until completion (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) using a Büchner funnel.[3]

    • Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude ester can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general workflow and the chemical reaction for the esterification of this compound.

G cluster_workflow Experimental Workflow A Reaction Setup (Acid + Alcohol + Catalyst/Reagents) B Reaction (Heating or Stirring) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Chromatography or Recrystallization) C->D E Pure Ester Product D->E

Caption: General experimental workflow for esterification.

G reactant1 This compound arrow Acid Catalyst (Fischer) or DCC/DMAP (Steglich) reactant2 Alcohol (R-OH) product This compound Ester water H₂O plus1 + plus2 + arrow->product arrow->water

Caption: Chemical scheme of the esterification reaction.

References

Application Notes and Protocols: 3,4,5-Alkoxybenzoic Acids as Precursors for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Scarcity of 3,4,5-Triethoxybenzoic Acid Data:

Initial research indicates a significant lack of specific data regarding this compound as a direct precursor for currently marketed active pharmaceutical ingredients (APIs). However, its close structural analog, 3,4,5-trimethoxybenzoic acid , is a well-documented and crucial intermediate in the synthesis of several important drugs. This document will, therefore, focus on the applications and protocols related to 3,4,5-trimethoxybenzoic acid, providing a strong inferential basis for the potential applications of its triethoxy counterpart. The methodologies and principles described are likely to be adaptable for this compound.

Application: Precursor for Antibacterial and Antiprotozoal Agents

Overview: 3,4,5-Trimethoxybenzoic acid is a key starting material for the synthesis of Trimethoprim , an antibiotic that inhibits dihydrofolate reductase. Trimethoprim is often used in combination with a sulfonamide to treat a variety of bacterial infections. The trimethoxybenzoyl moiety is crucial for its biological activity.

API Profile:

API Therapeutic Class Mechanism of Action
TrimethoprimAntibioticDihydrofolate reductase inhibitor

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid

This protocol describes the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid, a common industrial process.[1][2]

Materials:

  • Gallic acid

  • Dimethyl sulfate

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., water, acetone)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware

  • Reflux condenser

  • Stirring and heating apparatus

Procedure:

  • Dissolution: Dissolve gallic acid in an appropriate solvent in a reaction vessel.

  • Base Addition: Add a suitable base to the solution to deprotonate the hydroxyl groups.

  • Methylation: Slowly add dimethyl sulfate to the reaction mixture. The reaction is typically carried out at an elevated temperature under reflux.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC).

  • Neutralization: Upon completion, cool the reaction mixture and neutralize it with hydrochloric acid. This will precipitate the crude 3,4,5-trimethoxybenzoic acid.

  • Isolation and Purification: Filter the precipitate, wash it with water to remove impurities, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

Parameter Value
Typical YieldHigh
Purity (post-purification)≥99%
Melting Point168-171 °C

Logical Workflow for Synthesis:

G Gallic_Acid Gallic Acid Dissolution Dissolution in Solvent + Base Gallic_Acid->Dissolution Methylation Methylation with Dimethyl Sulfate (Reflux) Dissolution->Methylation Neutralization Neutralization with HCl Methylation->Neutralization Isolation Filtration and Washing Neutralization->Isolation Purification Recrystallization Isolation->Purification Final_Product 3,4,5-Trimethoxybenzoic Acid Purification->Final_Product

Caption: Synthesis workflow for 3,4,5-trimethoxybenzoic acid.

Application: Synthesis of Bioactive Heterocyclic Compounds

Overview: The aldehyde derivative of 3,4,5-trimethoxybenzoic acid, 3,4,5-trimethoxybenzaldehyde , is a versatile precursor for a wide range of biologically active heterocyclic compounds, including pyrazolines, isoxazoles, and thiadiazoles.[3] These scaffolds are of great interest in drug discovery due to their presence in numerous natural products and synthetic pharmaceuticals with diverse therapeutic properties.

Experimental Protocol: Synthesis of a Pyrazoline Derivative

This protocol outlines a two-step synthesis of a pyrazoline derivative from 3,4,5-trimethoxybenzaldehyde.

Step 1: Claisen-Schmidt Condensation to form a Chalcone

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • A suitable acetophenone (e.g., acetophenone)

  • Ethanol

  • Aqueous sodium hydroxide solution

Procedure:

  • Dissolve 3,4,5-trimethoxybenzaldehyde and the acetophenone in ethanol.

  • Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution with stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and dry.

Step 2: Cyclization to form the Pyrazoline

Materials:

  • The chalcone from Step 1

  • Phenylhydrazine

  • Glacial acetic acid

Procedure:

  • Dissolve the chalcone in glacial acetic acid.

  • Add phenylhydrazine to the solution.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the resulting solid, wash with water, and purify by recrystallization.

Quantitative Data for a Representative Pyrazoline Synthesis:

Step Product Typical Yield
1Chalcone Intermediate80-90%
2Pyrazoline Derivative70-85%

Experimental Workflow Diagram:

G Start 3,4,5-Trimethoxybenzaldehyde + Acetophenone Step1 Claisen-Schmidt Condensation (NaOH, Ethanol) Start->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Cyclization with Phenylhydrazine (Acetic Acid) Chalcone->Step2 Pyrazoline Pyrazoline Derivative Step2->Pyrazoline

Caption: Workflow for pyrazoline synthesis.

Potential Application: Modulation of Inflammatory Signaling Pathways

Overview: While not directly about this compound, a related isomer, 2,4,5-trimethoxybenzoic acid , has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways.[4] This suggests that the trialkoxybenzoic acid scaffold is a promising starting point for the development of novel anti-inflammatory agents. The mechanism of action involves the inhibition of the NF-κB and STAT signaling pathways.[4]

Signaling Pathway Inhibition:

The anti-inflammatory effects are mediated through the downregulation of pro-inflammatory cytokines, which are regulated by transcription factors such as NF-κB and STATs.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Compound 2,4,5-Trimethoxybenzoic Acid Compound->IKK Compound->NFκB

Caption: Inhibition of the NF-κB signaling pathway.

Protocol for In Vitro Anti-inflammatory Assay (General Outline):

This protocol provides a general method for assessing the anti-inflammatory activity of a test compound, such as a derivative of this compound, in a cell-based assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS to the wells (except for the negative control).

  • Incubation: Incubate the cells for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the production of nitric oxide using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of nitric oxide and cytokine production by the test compound compared to the LPS-only control. Determine the IC50 value.

Expected Quantitative Data:

Parameter Measurement
Nitric Oxide ProductionIC50 value (µM)
TNF-α ProductionIC50 value (µM)
IL-6 ProductionIC50 value (µM)

This data will help in quantifying the anti-inflammatory potency of the tested derivatives.

References

Application Notes and Protocols for the Quantification of 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triethoxybenzoic acid, also known as gallic acid triethyl ether, is a derivative of gallic acid with significant potential in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications. While specific, validated analytical methods for this compound are not widely published, methods for the closely related analogue, 3,4,5-trimethoxybenzoic acid, and the parent compound, gallic acid, are well-established. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), adapted from established methods for its analogues. Additionally, alternative and complementary analytical techniques are discussed.

The provided HPLC protocol is a robust starting point for method development and will require validation for specific matrices and applications.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most suitable method for the routine quantification of this compound due to its high resolution, sensitivity, and reproducibility for aromatic carboxylic acids. The following protocol is adapted from methods for similar compounds.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid or trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard: this compound (purity ≥98%).

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (typically around 254-272 nm)

3. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of ultrapure water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition (70:30 A:B).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).

4. Sample Preparation

  • For Bulk Drug Substance: Accurately weigh an appropriate amount of the sample. Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • For Complex Matrices (e.g., biological fluids, formulations): A suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required to remove interfering substances. The extraction protocol must be optimized and validated.

5. Method Validation Parameters (Hypothetical Data for Adapted Method)

The following table summarizes the expected performance characteristics of the HPLC method, which must be confirmed through validation studies.

Validation ParameterExpected Performance
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Experimental Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A & B E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Working Standards B->C F Inject Standards & Samples C->F D Prepare Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve G->H I Quantify Analyte in Samples H->I J Report Results I->J

Caption: Experimental workflow for the HPLC quantification of this compound.

Alternative and Complementary Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Protocol Outline for GC-MS

  • Derivatization: Convert the carboxylic acid group to a more volatile ester (e.g., methyl or silyl ester) using a suitable derivatizing agent (e.g., BSTFA, diazomethane).

  • Injection: Inject the derivatized sample into the GC system.

  • Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the analyte from other components.

  • Detection: Use a mass spectrometer for detection. Electron ionization (EI) is common. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation B Derivatization A->B C GC Separation B->C D MS Detection C->D E Data Analysis & Quantification D->E

Caption: General workflow for the quantification of this compound by GC-MS.

2. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, cost-effective method for quantification, although it is less specific than chromatographic methods. It is suitable for the analysis of pure samples or simple mixtures where interfering substances do not absorb at the same wavelength.

Protocol Outline for UV-Vis Spectrophotometry

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound in a suitable solvent (e.g., ethanol, methanol) over a range of UV wavelengths (e.g., 200-400 nm).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

Logical Relationship of Analytical Method Components

Analytical_Components cluster_sample Sample cluster_separation Separation cluster_detection Detection cluster_quantification Quantification Sample This compound HPLC HPLC Sample->HPLC Introduction GC GC Sample->GC Introduction UV_Vis UV-Vis Detector HPLC->UV_Vis MS Mass Spectrometer GC->MS Quant Concentration UV_Vis->Quant MS->Quant

Caption: Logical relationship of components in chromatographic analysis.

Summary of Potential Analytical Methods

The following table provides a comparative summary of the potential analytical methods for quantifying this compound. The performance characteristics are based on typical values for similar aromatic acids and must be established through method validation.

MethodLinearity Range (Typical)Accuracy (% Recovery, Typical)Precision (% RSD, Typical)Limit of Detection (LOD, Typical)Limit of Quantification (LOQ, Typical)
HPLC-UV 0.5 - 100 µg/mL98 - 102%< 2%~0.1 µg/mL~0.5 µg/mL
GC-MS (with derivatization) 0.01 - 20 µg/mL95 - 105%< 5%~3 ng/mL~10 ng/mL
UV-Vis Spectrophotometry 1 - 10 µg/mL98 - 102%< 2%~0.2 µg/mL~0.8 µg/mL

Conclusion

Application Notes and Protocols: The Role of 3,4,5-Triethoxybenzoic Acid in Advanced Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,4,5-Triethoxybenzoic acid in the synthesis of novel polymers and functional materials. This document includes detailed experimental protocols, data summaries, and workflow visualizations to facilitate further research and development in materials science and drug delivery.

Introduction

This compound is a derivative of gallic acid characterized by the presence of three ethoxy groups on the benzene ring. This substitution pattern imparts unique solubility and reactivity, making it a valuable monomer and functionalizing agent in the development of advanced polymers. Its applications, while not as widespread as its methoxy counterpart, are emerging in specialized areas such as dendrimer chemistry, photoresists, and dental composites. These notes will explore these applications with a focus on practical methodologies.

Key Applications and Experimental Data

The use of this compound and its derivatives has been noted in several areas of polymer and materials science. The following table summarizes key quantitative data from relevant studies.

ApplicationPolymer/MaterialKey ParametersValueReference
Photoresist FormulationCopolymer for upper layer-forming compositionMolecular Weight (Mw)8,500[1]
Yield72%[1]
Dendrimer FunctionalizationG5 Poly(propylene imine) dendrimer with 3,4,5-triethoxybenzamide surface groupsNumber of Pd atoms per cluster4, 8, or 16[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Gallic Acid

This protocol describes a hypothetical but standard two-step synthesis of this compound starting from 3,4,5-trihydroxybenzoic acid (gallic acid).[3]

Materials:

  • 3,4,5-Trihydroxybenzoic acid (gallic acid)

  • Dimethylformamide (DMF) or Acetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diethyl sulfate or Ethyl iodide

  • Ice-cold water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Ethylation of Gallic Acid:

    • In a round-bottom flask, dissolve 1 equivalent of 3,4,5-trihydroxybenzoic acid in a suitable solvent like DMF or acetone.

    • Add more than 3 equivalents of anhydrous potassium carbonate to the solution with stirring.

    • Slowly add more than 3 equivalents of an ethylating agent (diethyl sulfate or ethyl iodide) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction's progress using thin-layer chromatography.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

  • Work-up and Purification:

    • Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

    • Filter the precipitate and wash with water.

    • For further purification, the crude product can be dissolved in ethyl acetate and washed with water.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Functionalization of Poly(propylene imine) Dendrimers

This protocol outlines the surface modification of poly(propylene imine) (PPI) dendrimers with this compound chloride to create a congested shell for the controlled synthesis of palladium nanoclusters.[2]

Materials:

  • Poly(propylene imine) dendrimer (e.g., G5)

  • 3,4,5-Triethoxybenzoyl chloride

  • Appropriate solvent (e.g., chloroform)

  • Base (e.g., triethylamine, to act as an acid scavenger)

Procedure:

  • Preparation of 3,4,5-Triethoxybenzoyl chloride:

    • Synthesize this compound as described in Protocol 1.

    • Convert the carboxylic acid to the acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Dendrimer Functionalization:

    • Dissolve the PPI dendrimer in a suitable aprotic solvent such as chloroform in a reaction vessel.

    • Add a stoichiometric excess of 3,4,5-triethoxybenzoyl chloride for each primary amine group on the dendrimer surface.

    • Add a base like triethylamine to the reaction mixture to neutralize the HCl generated during the acylation reaction.

    • Stir the reaction mixture at room temperature for a sufficient time (e.g., 24 hours) to ensure complete functionalization.

    • Monitor the reaction completion by techniques such as FTIR or NMR spectroscopy.

  • Purification:

    • Remove the triethylamine hydrochloride salt by filtration.

    • Wash the organic solution with a dilute aqueous acid, then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to yield the functionalized dendrimer.

Protocol 3: General Procedure for Copolymer Synthesis for Photoresist Applications

This protocol provides a generalized method for the synthesis of a copolymer that could incorporate an acidic monomer like this compound, for use in photoresist formulations.[1]

Materials:

  • Radically polymerizable monomers (e.g., a mixture including a monomer derived from this compound)

  • Radical polymerization initiator (e.g., azobisisobutyronitrile - AIBN)

  • Solvent (e.g., methyl ethyl ketone - MEK)

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Polymerization:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve the desired ratio of monomers in the polymerization solvent (e.g., MEK).

    • Add the radical initiator to the solution.

    • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen).

    • Maintain the reaction for several hours (e.g., 5 hours) to allow for polymerization.

  • Isolation and Purification:

    • After the polymerization is complete, cool the polymer solution to room temperature.

    • Pour the polymer solution into a large excess of a non-solvent, such as methanol, to precipitate the copolymer.

    • Collect the white precipitate by filtration.

    • Wash the collected polymer powder with fresh non-solvent to remove unreacted monomers and initiator residues.

    • Dry the final copolymer product under vacuum at a moderate temperature (e.g., 50 °C).

Visualizations

The following diagrams illustrate key workflows related to the use of this compound in polymer development.

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymer Synthesis cluster_application Application Gallic_Acid 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) Ethylation Ethylation (e.g., with Diethyl Sulfate) Gallic_Acid->Ethylation TEBA This compound Ethylation->TEBA Polymerization Polymerization (e.g., Radical Polymerization) TEBA->Polymerization Comonomers Co-monomers Comonomers->Polymerization Polymer Novel Polymer Polymerization->Polymer Functional_Material Functional Material (e.g., Photoresist, Dental Resin) Polymer->Functional_Material

Caption: Workflow for the synthesis and application of polymers from this compound.

Dendrimer_Functionalization PPI_Dendrimer Poly(propylene imine) Dendrimer (G5) Functionalization Surface Functionalization PPI_Dendrimer->Functionalization TEBA_Cl 3,4,5-Triethoxybenzoyl Chloride TEBA_Cl->Functionalization Functionalized_Dendrimer Functionalized Dendrimer with Triethoxybenzamide Shell Functionalization->Functionalized_Dendrimer Pd_Precursor Palladium(II) Precursor (Na₂PdCl₄) Functionalized_Dendrimer->Pd_Precursor Complexation Reduction Reduction (e.g., with KBH₄) Functionalized_Dendrimer->Reduction Pd_Precursor->Reduction Pd_Clusters Dendrimer-Encapsulated Pd Nanoclusters (Pd₄, Pd₈, Pd₁₆) Reduction->Pd_Clusters

Caption: Workflow for dendrimer functionalization and palladium nanocluster synthesis.

References

The Role of 3,4,5-Triethoxybenzoic Acid in the Synthesis of Novel Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for advanced materials with tunable optical and electronic properties, researchers are increasingly turning to organic molecules that exhibit liquid crystalline phases. 3,4,5-Triethoxybenzoic acid has emerged as a promising, albeit lesser-explored, precursor for the synthesis of novel thermotropic liquid crystals. Its unique molecular geometry, featuring a rigid benzoic acid core functionalized with three flexible ethoxy chains, provides a versatile scaffold for creating mesogenic compounds with desirable characteristics for applications in displays, sensors, and other advanced technologies.

This application note provides a detailed overview of the synthetic methodologies and characterization techniques relevant to the use of this compound in the development of liquid crystals. While specific examples of liquid crystals derived from this compound are not extensively documented in publicly available literature, this document outlines generalized protocols and characterization workflows based on the well-established synthesis of analogous liquid crystals from similar benzoic acid derivatives. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals venturing into the design and synthesis of new liquid crystalline materials based on this promising building block.

I. General Synthetic Approach: From Benzoic Acid to Mesogen

The synthesis of liquid crystals from this compound typically involves a multi-step process aimed at creating a molecule with a rigid core and flexible terminal chains, a hallmark of calamitic (rod-shaped) mesogens. The general synthetic pathway involves the esterification of this compound with a substituted phenol, often bearing a flexible alkyl or alkoxy tail.

A common and effective strategy to achieve this is through the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a Schotten-Baumann-type reaction with the desired phenol.

Diagram of the General Synthetic Pathway

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A This compound C 3,4,5-Triethoxybenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C Reagent F Liquid Crystal (Ester) C->F Stir at 0°C to RT D Substituted Phenol (e.g., 4-Alkoxyphenol) D->F E Pyridine or Triethylamine (Base) E->F Catalyst

Caption: General two-step synthesis of a liquid crystal from this compound.

II. Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a hypothetical liquid crystal, 4-alkoxyphenyl 3,4,5-triethoxybenzoate. These protocols are based on established methods for similar compounds and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of 3,4,5-Triethoxybenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 3,4,5-triethoxybenzoyl chloride. This product is often used in the next step without further purification.

Protocol 2: Synthesis of 4-Alkoxyphenyl 3,4,5-Triethoxybenzoate

Materials:

  • 3,4,5-Triethoxybenzoyl chloride (from Protocol 1)

  • A substituted 4-alkoxyphenol (1.0 eq)

  • Anhydrous pyridine or triethylamine (1.1-1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a separate round-bottom flask under a nitrogen atmosphere, dissolve the 4-alkoxyphenol and pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3,4,5-triethoxybenzoyl chloride in anhydrous DCM to the cooled phenol solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of hexane and ethyl acetate to yield the pure liquid crystalline compound.

III. Characterization of Liquid Crystalline Properties

The synthesized compounds should be thoroughly characterized to confirm their structure and to investigate their liquid crystalline properties.

Workflow for Characterization

G A Purified Product B Structural Confirmation (NMR, FT-IR, Mass Spec) A->B C Thermal Analysis (DSC) A->C D Mesophase Identification (Polarized Optical Microscopy) C->D E Liquid Crystal Properties (Phase Transitions, Enthalpy) D->E

Caption: Workflow for the characterization of synthesized liquid crystals.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)

Purpose: To determine the phase transition temperatures and associated enthalpy changes.

Procedure:

  • Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (the transition to the isotropic liquid phase).

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating scan at the same rate. The data from the second heating scan is typically used to determine the phase transition temperatures, as it minimizes the influence of the sample's thermal history.

  • The peak temperatures of the endothermic and exothermic events correspond to the phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic). The area under the peaks corresponds to the enthalpy of the transition.

Protocol 4: Characterization by Polarized Optical Microscopy (POM)

Purpose: To visually identify the type of liquid crystal mesophases (e.g., nematic, smectic) by observing their characteristic textures.

Procedure:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample to its isotropic liquid phase.

  • Slowly cool the sample and observe the formation of different textures as it passes through the various mesophases.

  • Nematic phases typically exhibit threaded or schlieren textures, while smectic phases show focal-conic or fan-shaped textures.

  • Record the temperatures at which these textural changes occur and compare them with the transition temperatures obtained from DSC.

IV. Quantitative Data

Table 1: Phase Transition Temperatures and Enthalpies for a Hypothetical Series of 4-n-Alkoxyphenyl 3,4,5-Triethoxybenzoates

n (Alkyl Chain Length)TransitionTemperature (°C)ΔH (kJ/mol)
4 Cr → NTBDTBD
N → ITBDTBD
6 Cr → SmCTBDTBD
SmC → NTBDTBD
N → ITBDTBD
8 Cr → SmCTBDTBD
SmC → SmATBDTBD
SmA → NTBDTBD
N → ITBDTBD
10 Cr → SmCTBDTBD
SmC → SmATBDTBD
SmA → ITBDTBD

Cr = Crystal, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic. TBD = To Be Determined.

V. Conclusion

This compound represents a valuable and versatile platform for the synthesis of new liquid crystalline materials. The general protocols and characterization workflows provided herein offer a solid foundation for researchers to explore the potential of this building block. The systematic variation of the peripheral substituents on the phenolic component is expected to allow for the fine-tuning of the mesomorphic properties, leading to the development of novel materials with tailored characteristics for a wide range of applications. Further research into this specific class of compounds is warranted to fully elucidate their structure-property relationships and unlock their technological potential.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of 3,4,5-Triethoxybenzoyl chloride, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Overview

3,4,5-Triethoxybenzoyl chloride is an activated derivative of 3,4,5-triethoxybenzoic acid, designed for facile coupling reactions, particularly in the formation of amides and esters. Its utility is notable in the synthesis of compounds with potential antihypertensive activity. The following protocol details the conversion of this compound to its corresponding acid chloride using thionyl chloride.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided below.

PropertyThis compound (Starting Material)3,4,5-Triethoxybenzoyl Chloride (Product)
Molecular Formula C₁₃H₁₈O₅C₁₃H₁₇ClO₄
Molecular Weight 254.28 g/mol 272.72 g/mol
Appearance White to off-white crystalline powderColorless to yellow oil or low melting solid
Melting Point 117-120 °CNot readily available; likely a low melting solid or oil
Boiling Point Decomposes~185 °C at 18 mmHg (analogous compound)[1][2][3]
Solubility Soluble in hot water, ethanol, etherReacts with protic solvents; soluble in aprotic organic solvents (e.g., CH₂Cl₂, CHCl₃)

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous acyl chlorides.[1][2]

3.1. Materials and Reagents

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (CHCl₃) or 1,2-dichloroethane

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle or oil bath

  • Rotary evaporator

3.2. Reaction Setup

All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use to prevent hydrolysis of the reagents and product. The reaction should be performed in a well-ventilated fume hood.

3.3. Synthetic Procedure

  • Charging the Flask: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 39.3 mmol).

  • Addition of Solvent: Add anhydrous chloroform (e.g., 40 mL) to the flask to dissolve the acid.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (e.g., 8.6 mL, 118 mmol, 3 equivalents) to the solution at room temperature. The addition should be done dropwise, as the reaction can be exothermic and produce gaseous byproducts (SO₂ and HCl).

  • Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C for chloroform) and maintain for 2-4 hours.[1][2][4] The progress of the reaction can be monitored by observing the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and the solvent by distillation under reduced pressure using a rotary evaporator.[1][2][4] To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated.

  • Product Isolation: The resulting residue is the crude 3,4,5-triethoxybenzoyl chloride, which is often used in the next synthetic step without further purification.[1][2] If necessary, the product can be purified by vacuum distillation.

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of 3,4,5-Triethoxybenzoyl chloride.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation start_acid This compound dissolve Dissolve Acid in Solvent start_acid->dissolve start_reagent Thionyl Chloride add_socl2 Add Thionyl Chloride start_reagent->add_socl2 start_solvent Anhydrous Solvent (e.g., Chloroform) start_solvent->dissolve dissolve->add_socl2 reflux Reflux (2-4h) add_socl2->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent & Excess SOCl₂ (Rotary Evaporation) cool->evaporate product 3,4,5-Triethoxybenzoyl Chloride evaporate->product

References

Application of 3,4,5-Triethoxybenzoic Acid in Agrochemical Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a notable scarcity of direct research on the application of 3,4,5-Triethoxybenzoic acid in the field of agrochemical research. The majority of available studies focus on its closely related analogs, 3,4,5-trimethoxybenzoic acid and 3,4,5-trihydroxybenzoic acid (commonly known as Gallic Acid) . Gallic acid, a naturally occurring plant phenolic acid, has demonstrated notable antifungal properties, making it a subject of interest in the development of new agrochemical agents.

This document will primarily focus on the documented applications of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) in agrochemical research as a proxy, given the limited data on its triethoxy derivative. The information presented herein, including potential applications, experimental protocols, and mechanisms of action, is based on studies of Gallic Acid and its derivatives. Researchers interested in this compound may find these insights valuable for designing future studies and exploring its potential as an agrochemical.

Application Notes: 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) in Agrochemical Research

1. Antifungal Activity:

Gallic acid has demonstrated significant antifungal activity against a range of plant pathogens. Its mechanism of action is believed to involve the disruption of fungal cell membranes, inhibition of essential enzymes, and induction of oxidative stress. This makes it a promising candidate for the development of bio-fungicides. Studies have shown its efficacy against various fungal species, including those belonging to the genera Fusarium, Aspergillus, and Penicillium.

2. Plant Growth Regulation:

While less documented, some studies suggest that benzoic acid derivatives can influence plant growth and development. Depending on the concentration and plant species, they may exhibit either growth-promoting or inhibitory effects. Further research is needed to fully elucidate the potential of Gallic Acid and its derivatives as plant growth regulators.

3. Allelopathic Potential:

Gallic acid is a known allelochemical, a compound produced by a plant that can affect the growth of other nearby plants. This property could be harnessed for weed management strategies, although its practical application as a bioherbicide requires more extensive investigation into its selectivity and environmental fate.

Quantitative Data Summary

The following table summarizes the antifungal activity of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) against various fungal species, as reported in the literature.

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Candida albicans128 µg/mL[1]
Candida krusei128 µg/mL[1]
Trichophyton sp.32 µg/mL[1][2]
Epidermophyton floccosum32 µg/mL[1][2]
Microsporum sp.64 µg/mL[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of a test compound against a fungal pathogen.

Materials:

  • Test compound (e.g., 3,4,5-Trihydroxybenzoic Acid)

  • Fungal culture

  • Appropriate broth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Serially dilute the stock solution in the broth medium in the wells of a 96-well microplate to obtain a range of concentrations.

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Include positive (broth with fungal inoculum, no test compound) and negative (broth only) controls.

  • Incubate the microplate at the optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

  • Determine the MIC as the lowest concentration of the test compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Diagram 1: Proposed Antifungal Mechanism of Action of Gallic Acid

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Leads to Enzymes Essential Enzymes Metabolic_Disruption Metabolic Disruption Enzymes->Metabolic_Disruption Leads to ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Gallic_Acid 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) Gallic_Acid->Cell_Membrane Disruption Gallic_Acid->Enzymes Inhibition Gallic_Acid->ROS Induction of Oxidative Stress

Caption: Proposed mechanisms of antifungal action for Gallic Acid.

Diagram 2: Experimental Workflow for Antifungal Screening

Antifungal_Screening_Workflow Start Start: Select Test Compound Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microplate Prepare_Stock->Serial_Dilution Inoculate Inoculate with Fungal Suspension Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Fungal Growth Inhibition Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC End End: Report Results Determine_MIC->End

Caption: Workflow for antifungal screening using the broth microdilution method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4,5-Triethoxybenzoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low Yield of Final Product

Q1: My overall yield of this compound is consistently low. What are the primary causes and how can I address them?

A1: Low yields often stem from incomplete reactions, suboptimal conditions, or loss of product during workup. Here are the key areas to investigate:

  • Incomplete Ethylation: The most common issue is the incomplete reaction of the three hydroxyl groups on gallic acid. This results in a mixture of mono-, di-, and tri-ethoxylated products, which lowers the yield of the desired compound and complicates purification.

    • Solution: Ensure the correct stoichiometry of reagents. An excess of the ethylating agent (e.g., diethyl sulfate) and a strong base (e.g., sodium hydroxide, potassium carbonate) is necessary to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the gallic acid starting material is fully consumed.[1][2][3]

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is sensitive to temperature.[1] If the temperature is too low, the reaction rate will be slow and may not reach completion within a practical timeframe. If it's too high, it can promote side reactions, such as the elimination of the alkylating agent.[1][4]

    • Solution: Maintain the reaction temperature carefully. For ethylation with diethyl sulfate and NaOH, a temperature below 40°C is often recommended to balance reaction rate and minimize side reactions.[5]

  • Product Loss During Workup: Significant amounts of the product can be lost during the neutralization, precipitation, and washing steps.

    • Solution: When acidifying the reaction mixture to precipitate the product, do so carefully under cooling (e.g., an ice-water bath) to control the exotherm and ensure complete precipitation.[6] When washing the filtered product, use minimal amounts of a cold solvent to avoid redissolving your product.[2][6]

Issue 2: Presence of Significant Impurities

Q2: My final product is contaminated with significant amounts of partially ethylated byproducts (e.g., 3,4-diethoxy-5-hydroxybenzoic acid). How can I minimize their formation?

A2: The formation of partially ethylated species is a direct result of incomplete reaction.

  • Cause: Insufficient amounts of the ethylating agent or base, or inadequate reaction time. The hydroxyl groups of gallic acid have different reactivities, and forcing the reaction to completion for all three groups requires robust conditions.

  • Solution:

    • Increase Reagent Stoichiometry: Use a larger excess of both the ethylating agent (e.g., 3-4 moles per mole of gallic acid) and the base.[5]

    • Optimize Base and Solvent: A strong base like NaOH or K2CO3 is crucial.[7] Using a polar aprotic solvent such as DMF (N,N-Dimethylformamide) can improve the solubility of the reactants and facilitate the SN2 reaction.[7][8]

    • Extend Reaction Time: Monitor the reaction by TLC. Continue heating and stirring until you no longer see spots corresponding to the starting material or partially ethylated intermediates.[2]

Issue 3: Difficulty with Purification

Q3: I am struggling to purify the final product. Recrystallization is not effectively removing a persistent impurity. What should I do?

A3: Purification is challenging because the desired tri-ethoxy product and the di-ethoxy byproduct often have similar polarities.

  • Cause: Co-precipitation of closely related impurities during crystallization.

  • Solution:

    • Optimize Recrystallization Solvent: Experiment with different solvent systems. Aqueous ethanol is a common choice.[6] Try varying the ratio of ethanol to water to find the optimal composition that selectively dissolves impurities while allowing the pure product to crystallize upon cooling.

    • Column Chromatography: If recrystallization fails, column chromatography is a more effective but less scalable purification method. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can separate compounds with small polarity differences.

    • Improve the Reaction: The most effective solution is to prevent the formation of these impurities in the first place by optimizing the reaction conditions as described in Q2. A cleaner crude product is always easier to purify.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method is the Williamson ether synthesis, starting from gallic acid (3,4,5-trihydroxybenzoic acid).[9] This process involves the ethylation of the three phenolic hydroxyl groups using an ethylating agent, such as diethyl sulfate or an ethyl halide, in the presence of a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[1][6][9]

Q2: Which ethylating agent is preferred: diethyl sulfate or an ethyl halide (e.g., ethyl iodide)?

A2: Diethyl sulfate is commonly used in industrial preparations.[6][9] It is a potent and relatively inexpensive ethylating agent. Ethyl halides can also be used. The choice often depends on reaction scale, cost, and safety considerations, as diethyl sulfate is highly toxic. The reaction proceeds via an SN2 mechanism, where the phenoxide ions of deprotonated gallic acid act as nucleophiles attacking the ethylating agent.[1][4]

Q3: Why is the order of reagent addition important?

A3: Typically, the gallic acid is first treated with the base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide ions. The ethylating agent is then added, often portion-wise or dropwise, to control the reaction temperature.[5] Adding the ethylating agent to a pre-formed solution of the gallate salt ensures that the nucleophile is readily available for the SN2 reaction.[1]

Q4: Can I protect the carboxylic acid group before ethylation?

A4: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the ethylation is a common strategy.[8] This prevents the acidic proton of the carboxyl group from consuming the base. The synthesis would then involve:

  • Esterification of gallic acid.

  • Ethylation of the three hydroxyl groups.

  • Hydrolysis (saponification) of the ester back to the carboxylic acid.[6] While this adds steps, it can sometimes lead to a cleaner reaction and higher yields.

Experimental Protocols & Data

Protocol: Ethylation of Gallic Acid

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Gallic acid (1 mole)

  • Sodium hydroxide (NaOH) (3.75 moles)

  • Diethyl sulfate ((C₂H₅)₂SO₄) (3 moles)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Three-necked flask, reflux condenser, stirrer, thermometer, dropping funnel

Procedure:

  • In a three-necked flask, dissolve 1 mole of gallic acid in a 10% solution of sodium hydroxide (3.75 moles).[5]

  • With vigorous stirring and cooling to maintain a temperature below 40°C, add 3 moles of diethyl sulfate dropwise.[5]

  • After the addition is complete, stir the mixture at a slightly elevated temperature (e.g., 50°C) for 2-3 hours to ensure the reaction goes to completion.[6]

  • Cool the reaction mixture to room temperature in an ice-water bath.[6]

  • Carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound.[6]

  • Collect the precipitate by filtration and wash it quickly with a cold ethanol-water mixture.[6]

  • Purify the crude product by recrystallization from aqueous ethanol to obtain a white crystalline solid.

  • Dry the final product under vacuum.

Data Presentation: Impact of Base and Solvent on Ethylation

The choice of base and solvent significantly impacts the efficiency of the Williamson ether synthesis. The following table summarizes typical conditions and considerations.

ParameterOption 1Option 2Rationale & Considerations
Base NaOH / KOHK₂CO₃ / Cs₂CO₃Strong bases like NaOH ensure complete deprotonation of the phenolic hydroxyls. Carbonates are milder and can be easier to handle.[7]
Solvent Water / EthanolDMF / DMSOAqueous or alcoholic solvents are common, but polar aprotic solvents like DMF can accelerate SN2 reactions and improve solubility.[7][8][10]
Ethylating Agent Diethyl SulfateEthyl IodideDiethyl sulfate is highly reactive and cost-effective for large scales. Ethyl iodide is also effective but may be more expensive.[9]
Typical Yield 70-90%VariableYield is highly dependent on precise control of stoichiometry, temperature, and reaction time. Higher yields are associated with driving the reaction to completion.

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow, a troubleshooting decision tree, and the chemical reaction pathway.

SynthesisWorkflow General Synthesis Workflow for this compound cluster_react Reaction cluster_workup Workup & Isolation cluster_purify Purification Reactants Gallic Acid, NaOH, Diethyl Sulfate Reaction Williamson Ether Synthesis (Ethylation @ <40-50°C) Reactants->Reaction Acidify Acidification with HCl (pH 2-3, Ice Bath) Reaction->Acidify Filter Filter Crude Product Acidify->Filter Wash Wash with Cold Aqueous Ethanol Filter->Wash Recrystallize Recrystallization (from Aqueous Ethanol) Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry FinalProduct Pure 3,4,5-Triethoxy- benzoic Acid Dry->FinalProduct

Caption: A typical experimental workflow for synthesizing this compound.

Troubleshooting Troubleshooting Guide for Low Yield Start Low Yield Observed CheckReagents 1. Check Reagent Stoichiometry - Excess Base? - Excess Ethylation Agent? Start->CheckReagents CheckConditions 2. Verify Reaction Conditions - Temperature < 40-50°C? - Sufficient Reaction Time? Start->CheckConditions CheckWorkup 3. Evaluate Workup Process - Precipitation pH correct? - Washing with cold solvent? Start->CheckWorkup IncompleteReaction Issue: Incomplete Ethylation Solution: Increase reagent excess, use polar aprotic solvent (DMF), extend reaction time. CheckReagents->IncompleteReaction SideReactions Issue: Side Reactions Solution: Maintain strict temperature control. CheckConditions->SideReactions ProductLoss Issue: Product Loss Solution: Use ice bath during acidification, wash filter cake with minimal cold solvent. CheckWorkup->ProductLoss

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

ReactionPathway Reaction Pathway and Potential Side Products cluster_path Ethylation Steps cluster_side Incomplete Reaction GA Gallic Acid (Tri-hydroxy) Mono Mono-ethoxy Intermediate GA->Mono + Et-X, Base Di Di-ethoxy Intermediate Mono->Di + Et-X, Base Impurity1 Impurity: Mono- & Di-ethoxy acids Mono->Impurity1 Tri This compound (Desired Product) Di->Tri + Et-X, Base Di->Impurity1

Caption: The ethylation pathway from gallic acid and the formation of common impurities.

References

Technical Support Center: Purification of Crude 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4,5-Triethoxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from gallic acid or its esters via Williamson ether synthesis, may contain several impurities. The most common include:

  • Partially Ethylated Intermediates: Such as 3,5-diethoxy-4-hydroxybenzoic acid and other isomers where not all three hydroxyl groups have been converted to ethoxy groups.

  • Starting Materials: Unreacted gallic acid or ethyl gallate.

  • Reagents and Byproducts: Residual ethylating agents (e.g., diethyl sulfate or ethyl iodide) and inorganic salts from the reaction workup.

  • Solvent Residues: Traces of solvents used in the synthesis and extraction steps.

Q2: What is the most common and effective method for purifying crude this compound?

A2: Recrystallization is the most widely used and generally effective technique for the purification of crude this compound. This method leverages the difference in solubility between the desired product and impurities in a given solvent system at different temperatures. A common and effective solvent system for similar compounds is a mixture of ethanol and water.[1][2][3]

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography is a more advanced purification technique that should be considered in the following scenarios:

  • Recrystallization is ineffective: If recrystallization fails to remove impurities to the desired level of purity.

  • Impurities with similar solubility: When the impurities have very similar solubility profiles to this compound, making separation by recrystallization difficult.

  • Small-scale purification: For purifying small quantities of the compound where material loss during recrystallization is a concern.

  • High-purity required: When an exceptionally high degree of purity is required for specific applications like pharmaceutical development.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify any residual impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. Insufficient solvent.Add more of the hot solvent in small portions until the solid dissolves.
Incorrect solvent system.Experiment with different solvent systems. For this compound, a mixture of ethanol and water is a good starting point.
Oiling out (product separates as an oil, not crystals). The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution has cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[2]
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were not washed with cold solvent.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper.
Colored impurities remain in the crystals. The impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.[3]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities (overlapping peaks/bands). Inappropriate mobile phase polarity.Optimize the mobile phase. For acidic compounds like this compound, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.
Column overloading.Use a larger column or load a smaller amount of the crude material. A general rule of thumb is a 1:20 to 1:50 ratio of sample to stationary phase by weight.
Cracks or channels in the stationary phase.Pack the column carefully to ensure a uniform and compact bed of silica gel.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
The compound is strongly adsorbed to the stationary phase.Consider using a more polar stationary phase or adding a stronger solvent to the mobile phase.
Tailing of the product peak/band. The compound is interacting too strongly with the acidic silica gel.Add a small percentage of a modifying acid (e.g., acetic acid) to the mobile phase to suppress this interaction and improve the peak shape.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out. Subsequently, cool the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane. Adding a small amount (e.g., 0.5-1%) of acetic acid to the mobile phase can improve the separation of acidic compounds.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in hot ethanol hot_filter Hot filtration (if needed) dissolve->hot_filter add_water Add hot water to turbidity hot_filter->add_water clarify Add hot ethanol to clarify add_water->clarify cool Cool to crystallize clarify->cool isolate Isolate crystals (vacuum filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry purified product wash->dry

Caption: Workflow for the recrystallization of this compound.

troubleshooting_decision_tree start Crude this compound recrystallize Attempt Recrystallization start->recrystallize check_purity Assess Purity (TLC, MP, HPLC) recrystallize->check_purity pure Pure Product check_purity->pure Purity OK not_pure Not Pure check_purity->not_pure Purity Not OK column_chrom Perform Column Chromatography not_pure->column_chrom Significant Impurities re_recrystallize Re-recrystallize not_pure->re_recrystallize Minor Impurities column_chrom->check_purity re_recrystallize->check_purity

Caption: Decision tree for purification strategy selection.

References

Technical Support Center: Synthesis of 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4,5-Triethoxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Question 1: My final product is a mixture of compounds, and the yield of this compound is low. What are the likely side products and how can I avoid them?

Answer:

Low yields and product mixtures in the synthesis of this compound, which typically starts from gallic acid, are often due to incomplete ethylation or the formation of an ethyl ester intermediate. The most common impurities are partially ethylated gallic acid derivatives.

Common Side Reactions:

  • Incomplete Ethylation: The ethylation of the three hydroxyl groups on gallic acid may be incomplete, leading to the formation of 3,5-diethoxy-4-hydroxybenzoic acid and other partially ethylated species.

  • O-Ethylation vs. C-Ethylation: While less common, under certain conditions, ethylation can occur on the aromatic ring itself (C-alkylation) in addition to the desired oxygen (O-alkylation).

  • Esterification: The carboxylic acid group of gallic acid can be esterified by the ethylating agent to form ethyl 3,4,5-triethoxybenzoate. If this ester is the intended intermediate, its subsequent hydrolysis must be complete.

Troubleshooting Steps:

  • Ensure Stoichiometry of Ethylation Agent: Use a sufficient excess of the ethylating agent (e.g., diethyl sulfate or ethyl iodide) to favor the complete ethylation of all three hydroxyl groups.

  • Optimize Reaction Conditions: Adjust the reaction temperature and time. Prolonged reaction times or increased temperatures can help drive the reaction to completion, but may also increase the likelihood of other side reactions.

  • Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl groups, making them more nucleophilic for the ethylation reaction. Ensure the base is of good quality and used in sufficient quantity.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (gallic acid) and the formation of the desired product.

Table 1: Impact of Reaction Parameters on Ethylation of Gallic Acid

ParameterInsufficientOptimalExcess
Ethylating Agent (molar ratio to Gallic Acid) Incomplete ethylation, mixture of productsComplete ethylation of hydroxyl groupsIncreased cost, potential for side reactions
Base (molar ratio to Gallic Acid) Incomplete deprotonation, low yieldComplete deprotonation and reactionPotential for side reactions
Reaction Temperature Slow or incomplete reactionEfficient reaction rateIncreased risk of side products and decomposition
Reaction Time Incomplete reactionReaction goes to completionPotential for side product formation

Question 2: My final product is an ester (ethyl 3,4,5-triethoxybenzoate) instead of the desired carboxylic acid. How do I resolve this?

Answer:

This indicates that the final hydrolysis step was either omitted or incomplete. The synthesis of this compound often proceeds through an ester intermediate, which must be hydrolyzed to yield the final carboxylic acid product.[1][2]

Troubleshooting Steps:

  • Perform Basic Hydrolysis (Saponification): The most effective way to convert the ester to the carboxylic acid is through basic hydrolysis, also known as saponification.[1][2] This reaction is essentially irreversible and goes to completion.

    • Heat the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • After the reaction is complete (as monitored by TLC), the reaction mixture must be acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the this compound.

  • Ensure Complete Reaction: Allow for sufficient reaction time during hydrolysis. Monitor the reaction by TLC until the starting ester spot is no longer visible.

Question 3: The product has a brownish or yellowish tint. What is the cause and how can it be purified?

Answer:

Phenolic compounds like gallic acid and its derivatives are susceptible to oxidation, which can form colored impurities (quinones and semiquinones).[3][4] This can be exacerbated by the presence of air (oxygen) and high temperatures during the reaction or workup.

Troubleshooting and Purification Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Recrystallization: The most common method for purifying the final product is recrystallization. Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and industrially relevant starting material is gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid.[5][6]

Q2: What are the typical ethylating agents used in this synthesis?

A2: Common ethylating agents include diethyl sulfate and ethyl iodide. Diethyl sulfate is often used in industrial settings.

Q3: Why is a base necessary for the ethylation step?

A3: A base is required to deprotonate the phenolic hydroxyl groups of gallic acid. This increases their nucleophilicity, allowing them to attack the electrophilic ethyl group of the ethylating agent.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material and (if available) a standard of the product, you can observe the consumption of reactants and the formation of products over time.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate from Gallic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve gallic acid in a suitable solvent (e.g., ethanol or acetone).

  • Add a base, such as anhydrous potassium carbonate, to the mixture.

  • While stirring, add diethyl sulfate dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude ethyl 3,4,5-triethoxybenzoate by recrystallization or column chromatography.

Protocol 2: Hydrolysis of Ethyl 3,4,5-Triethoxybenzoate

  • To a round-bottom flask containing the ethyl 3,4,5-triethoxybenzoate, add a solution of sodium hydroxide in a mixture of ethanol and water.

  • Heat the mixture to reflux and stir for 1-2 hours, or until TLC indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and carefully acidify to a pH of ~2 with concentrated hydrochloric acid while cooling in an ice-water bath.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water to remove any remaining salts.

  • Dry the purified this compound under vacuum.

Visualizations

Synthesis_Pathway Gallic_Acid Gallic Acid (3,4,5-Trihydroxybenzoic Acid) Ethyl_Ester Ethyl 3,4,5-Triethoxybenzoate Gallic_Acid->Ethyl_Ester Ethylation (Diethyl Sulfate, Base) Final_Product This compound Ethyl_Ester->Final_Product Hydrolysis (NaOH, then HCl)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Gallic_Acid Gallic Acid Partially_Ethylated Partially Ethylated Products (e.g., 3,5-diethoxy-4-hydroxybenzoic acid) Gallic_Acid->Partially_Ethylated Incomplete Ethylation Desired_Intermediate Ethyl 3,4,5-Triethoxybenzoate Gallic_Acid->Desired_Intermediate Complete Ethylation

Caption: Formation of common side products due to incomplete ethylation.

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 3,4,5-Triethoxybenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,4,5-Triethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, along with detailed experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound?

The most common and industrially relevant precursor for the synthesis of this compound is gallic acid (3,4,5-trihydroxybenzoic acid).[1][2] The three hydroxyl groups of gallic acid can be converted to ethoxy groups through a Williamson ether synthesis.

Q2: Which ethylating agent is recommended for the synthesis of this compound from gallic acid?

Diethyl sulfate is a commonly used ethylating agent for this transformation, typically in the presence of a base to deprotonate the phenolic hydroxyl groups of gallic acid.[1] The reaction is carefully controlled to ensure complete ethylation of all three hydroxyl positions.

Q3: What are the primary methods for derivatizing the carboxylic acid group of this compound?

The two primary derivatization methods for the carboxylic acid group are:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or with a coupling agent.[3][4]

  • Amidation: Reaction with an amine, typically activated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.[5]

Q4: How can I activate the carboxylic acid of this compound for amidation?

The carboxylic acid can be activated by converting it to 3,4,5-Triethoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] This highly reactive acyl chloride can then be directly reacted with an amine to form the corresponding amide. Alternatively, coupling agents like DCC, EDC, or HATU can be used to facilitate the direct reaction between the carboxylic acid and the amine.[8]

Troubleshooting Guides

Synthesis of this compound (Williamson Ether Synthesis)

Issue 1: Low yield of this compound and presence of starting material (gallic acid).

  • Possible Cause: Incomplete deprotonation of the phenolic hydroxyl groups.

    • Solution: Ensure a sufficient excess of a strong enough base is used. For phenolic hydroxyl groups, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typically effective. For less reactive phenols, a stronger base like sodium hydride (NaH) might be considered, though with caution due to its reactivity.

  • Possible Cause: Insufficient amount of ethylating agent.

    • Solution: Use a stoichiometric excess of diethyl sulfate to ensure all three hydroxyl groups are ethylated.

  • Possible Cause: Reaction time is too short or temperature is too low.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TTC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.

Issue 2: Formation of multiple products, including partially ethylated intermediates.

  • Possible Cause: Inhomogeneous reaction mixture or localized depletion of reagents.

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. Add the diethyl sulfate dropwise to prevent localized high concentrations.

  • Possible Cause: Sub-optimal reaction temperature.

    • Solution: Maintain a consistent and optimized temperature. A temperature that is too low may lead to incomplete reaction, while a temperature that is too high could promote side reactions.

Esterification of this compound (Fischer-Speier Esterification)

Issue 1: Low conversion to the ester, with significant starting material remaining.

  • Possible Cause: The reaction has reached equilibrium.

    • Solution: Fischer esterification is a reversible reaction.[4][9] To drive the equilibrium towards the product, use a large excess of the alcohol, which often serves as the solvent.[9] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Possible Cause: Insufficient acid catalyst.

    • Solution: Ensure a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is present.

Issue 2: Decomposition of the starting material or product.

  • Possible Cause: The reaction temperature is too high or the reaction time is too long.

    • Solution: Monitor the reaction by TLC to determine the optimal reaction time. If decomposition is observed, consider running the reaction at a lower temperature for a longer period.

Amidation of this compound

Issue 1: Low yield of the desired amide.

  • Possible Cause: Inefficient activation of the carboxylic acid.

    • Solution: If using the acyl chloride method, ensure the complete conversion of the carboxylic acid to the acyl chloride before adding the amine. If using a coupling agent, select one that is suitable for your specific amine and carboxylic acid. For sterically hindered substrates, specialized coupling reagents may be necessary.[10][11]

  • Possible Cause: The amine is not nucleophilic enough or is sterically hindered.

    • Solution: The reaction may require more forcing conditions, such as higher temperatures or longer reaction times. The choice of solvent can also play a crucial role; polar aprotic solvents like DMF or DMSO can often accelerate these reactions.

  • Possible Cause: Side reaction of the amine with the coupling reagent.

    • Solution: The order of addition of reagents is critical. Typically, the carboxylic acid is activated with the coupling reagent before the amine is introduced.

Issue 2: Difficulty in purifying the product from the urea byproduct (when using DCC or EDC).

  • Possible Cause: Dicyclohexylurea (DCU), the byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration.

    • Solution: If DCU is soluble in your reaction solvent, it may co-purify with your product. Consider switching to EDC, whose urea byproduct is water-soluble and can be removed with an aqueous workup.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from Gallic Acid

This protocol is adapted from the Williamson ether synthesis of the analogous 3,4,5-trimethoxybenzoic acid.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve gallic acid (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add a solution of sodium hydroxide (at least 3 equivalents) in water and stir vigorously.

  • Ethylating Agent Addition: Add diethyl sulfate (at least 3 equivalents) dropwise through the dropping funnel, maintaining the reaction temperature below 40°C with external cooling if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of starting material.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Protocol 2: Synthesis of Ethyl 3,4,5-Triethoxybenzoate (Fischer-Speier Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.

Protocol 3: Synthesis of N-Benzyl-3,4,5-triethoxybenzamide (Amide Formation via Acyl Chloride)

This protocol is based on the synthesis of amides from the analogous 3,4,5-trimethoxybenzoyl chloride.[12]

Step 1: Synthesis of 3,4,5-Triethoxybenzoyl Chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet, suspend this compound (1 equivalent) in an inert solvent like toluene or dichloromethane.

  • Chlorinating Agent Addition: Add thionyl chloride (a slight excess, e.g., 1.5 equivalents) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4,5-triethoxybenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Formation

  • Reaction Setup: Dissolve benzylamine (1 equivalent) and a base like triethylamine or pyridine (to scavenge the HCl byproduct) in a suitable solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.

  • Acyl Chloride Addition: Add a solution of 3,4,5-triethoxybenzoyl chloride (1 equivalent) in the same solvent dropwise to the amine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 3,4,5-Trimethoxybenzoic Acid Derivatives (Analogous to Triethoxy Derivatives)

DerivativeReagentsSolventTemperatureTimeYieldReference
3,4,5-Trimethoxybenzoic acidGallic acid, Dimethyl sulfate, NaOHWater< 40°C30 min70%PrepChem
Methyl 3,4,5-trimethoxybenzoate3,4,5-Trimethoxybenzoic acid, Methanol, H₂SO₄MethanolReflux2 hoursHigh[13][14]
2-Chloroethyl 3,4,5-trimethoxybenzoate3,4,5-Trimethoxybenzoyl chloride, 2-Chloroethanol, K₂CO₃BenzeneReflux4 hours66.1%[15]
N-(n-propyl)-3,4,5-trimethoxybenzamide3,4,5-Trimethoxybenzoyl chloride, n-PropylamineBenzene/Water< 40°C30 min87%[12]
N-(n-hexyl)-3,4,5-trimethoxybenzamide3,4,5-Trimethoxybenzoyl chloride, n-HexylamineEthyl acetate/WaterNot specified2 hours70%[12]

Note: The data presented above is for the trimethoxy analogues and should be used as a starting point for optimizing the reactions of this compound.

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization GallicAcid Gallic Acid Reaction1 Williamson Ether Synthesis GallicAcid->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 EthylatingAgent Ethylating Agent (e.g., Diethyl Sulfate) EthylatingAgent->Reaction1 Product1 This compound Reaction1->Product1 Product1_ref This compound Esterification Esterification Product1_ref->Esterification Amidation Amidation Product1_ref->Amidation Alcohol Alcohol Alcohol->Esterification AcidCatalyst Acid Catalyst AcidCatalyst->Esterification EsterProduct Ester Derivative Esterification->EsterProduct Amine Amine Amine->Amidation Activation Activation (e.g., SOCl₂ or Coupling Agent) Activation->Amidation AmideProduct Amide Derivative Amidation->AmideProduct

Caption: Experimental workflow for the synthesis and derivatization of this compound.

Troubleshooting_Low_Yield cluster_esterification Esterification Issues cluster_amidation Amidation Issues Start Low Yield in Derivatization Equilibrium Equilibrium Reached? Start->Equilibrium InefficientActivation Inefficient Activation? Start->InefficientActivation ExcessAlcohol Use Large Excess of Alcohol Equilibrium->ExcessAlcohol Yes RemoveWater Remove Water (Dean-Stark) Equilibrium->RemoveWater Yes InsufficientCatalyst Insufficient Catalyst? Equilibrium->InsufficientCatalyst No IncreaseCatalyst Increase Acid Catalyst Amount InsufficientCatalyst->IncreaseCatalyst Yes ChangeCouplingAgent Change Coupling Agent InefficientActivation->ChangeCouplingAgent Yes CheckAcylChloride Ensure Complete Acyl Chloride Formation InefficientActivation->CheckAcylChloride Yes StericHindrance Steric Hindrance? InefficientActivation->StericHindrance No ForcingConditions Use Forcing Conditions (Higher Temp/Longer Time) StericHindrance->ForcingConditions Yes

Caption: Troubleshooting guide for low yields in derivatization reactions.

References

Stability issues of 3,4,5-Triethoxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 3,4,5-Triethoxybenzoic acid is limited in publicly available literature. The following information is primarily based on its close structural analog, 3,4,5-Trimethoxybenzoic acid, and general principles of benzoic acid chemistry. This guide should be used as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to oxidizing agents, light, and temperature. As a benzoic acid derivative, its solubility and stability can be significantly affected by the pH of the solution due to the ionization of the carboxylic acid group.

Q2: How does pH affect the stability and solubility of this compound?

A2: The solubility of benzoic acid derivatives is pH-dependent.[1] In acidic solutions (pH below its pKa), the compound will be in its less soluble, protonated form. In alkaline solutions (pH above its pKa), it will be in its more soluble, deprotonated (benzoate) form. Extreme pH conditions (strong acids or bases) can lead to hydrolysis of the ether linkages, although this is generally less of a concern for aryl ethers compared to other functional groups.

Q3: Is this compound susceptible to oxidation?

A3: Yes, like many phenolic and benzoic acid derivatives, this compound can be susceptible to oxidation. The presence of electron-donating ethoxy groups on the benzene ring can make it more prone to oxidative degradation. It is advisable to avoid contact with strong oxidizing agents.[2]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure stability, solutions of this compound should be stored in a cool, dark place.[3] Protection from light is important to prevent photolytic degradation. For long-term storage, refrigeration or freezing is recommended, depending on the solvent used. The container should be tightly sealed to prevent solvent evaporation and exposure to air (oxygen).

Troubleshooting Guide

Issue 1: Precipitation of this compound in my aqueous solution.

  • Question: I prepared a solution of this compound in a neutral aqueous buffer, but a precipitate formed over time. What could be the cause?

  • Answer: this compound, similar to its trimethoxy analog, has limited solubility in water.[1][3] The precipitation is likely due to its low aqueous solubility at neutral pH.

  • Troubleshooting Steps:

    • Adjust pH: Increase the pH of the solution to above the predicted pKa of the carboxylic acid (around 4.2 for the trimethoxy analog) to form the more soluble salt.

    • Use a Co-solvent: Consider adding a water-miscible organic solvent such as ethanol, DMSO, or PEG300 to increase the solubility.[1][4]

    • Check Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.

Issue 2: My sample shows an increasing number of impurity peaks on HPLC analysis over a short period.

  • Question: I am observing rapid degradation of my this compound sample in solution, as indicated by new peaks in the chromatogram. What could be the problem?

  • Answer: This suggests that the compound is unstable under your current storage or experimental conditions. The degradation could be due to oxidation, photolysis, or extreme pH.

  • Troubleshooting Steps:

    • Protect from Light: Ensure your solution is stored in an amber vial or protected from light.

    • De-gas Solvents: If using aqueous solutions, de-gassing the solvent can help to remove dissolved oxygen and minimize oxidation.

    • Control pH: Buffer your solution to a pH where the compound is most stable. This may require a pH-stability study.

    • Avoid Incompatible Materials: Be aware that the compound may be incompatible with strong oxidizing agents and strong bases.[2]

Quantitative Data

Physicochemical Properties of 3,4,5-Trimethoxybenzoic Acid (Analog)

PropertyValueReference
Molecular FormulaC10H12O5[5]
Molecular Weight212.20 g/mol [5]
Melting Point168-171 °C[6]
pKa (Predicted)4.23 ± 0.10[6]
AppearanceWhite to off-white crystalline powder[1]

Solubility of 3,4,5-Trimethoxybenzoic Acid (Analog)

SolventSolubilityReference
WaterSlightly soluble[1][3]
EthanolSoluble[3]
ChloroformSoluble[3]
DMSO30 mg/mL[7]
DMF30 mg/mL[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound at 60°C for 7 days.

    • Dissolve the stressed solid in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

  • Analysis: Analyze all stressed samples and a control sample using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method for the quantification of this compound and its degradation products.

  • Chromatographic Conditions (starting point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 70% A / 30% B to 30% A / 70% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the main peak is well-resolved from any degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Precipitation Observed in Solution check_pH Is the pH of the solution below the pKa? start->check_pH adjust_pH Increase pH to > pKa check_pH->adjust_pH Yes check_concentration Is the concentration high? check_pH->check_concentration No resolved Issue Resolved adjust_pH->resolved dilute Prepare a more dilute solution check_concentration->dilute Yes use_cosolvent Add a co-solvent (e.g., Ethanol, DMSO) check_concentration->use_cosolvent No dilute->resolved use_cosolvent->resolved

Caption: Troubleshooting logic for precipitation issues.

cluster_workflow Experimental Workflow for Stability Testing prep_sample Prepare Stock Solution of this compound stress_conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep_sample->stress_conditions prep_for_analysis Neutralize and Dilute Samples stress_conditions->prep_for_analysis hplc_analysis Analyze by Stability-Indicating HPLC Method prep_for_analysis->hplc_analysis data_analysis Analyze Chromatographic Data (Peak Purity, Degradation %) hplc_analysis->data_analysis report Report Stability Profile data_analysis->report

Caption: Workflow for conducting stability studies.

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low yield in 3,4,5-Triethoxybenzoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4,5-Triethoxybenzoic Acid Esterification

Welcome to the technical support center for the esterification of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions.

Troubleshooting Guides

This section addresses common issues encountered during the esterification of this compound, providing specific causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no ester product at all. What are the possible causes and how can I fix this?

Answer:

Low yield in the Fischer esterification of this compound is a common problem and can stem from several factors, primarily related to the reversible nature of the reaction and potential steric hindrance from the three ethoxy groups.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Equilibrium Limitation Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.[1]1. Use Excess Alcohol: Employing the alcohol as the solvent or in large excess (5-10 equivalents or more) shifts the equilibrium towards the product side according to Le Châtelier's principle. 2. Water Removal: Actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus with an azeotroping solvent like toluene or by adding a dehydrating agent such as molecular sieves to the reaction mixture.
Insufficient Catalyst An inadequate amount or inactive catalyst will result in a slow or incomplete reaction. Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).1. Catalyst Loading: Ensure a sufficient catalytic amount is used. For H₂SO₄, a concentration of 1-5 mol% relative to the carboxylic acid is typical. 2. Catalyst Quality: Use a fresh, anhydrous acid catalyst. Over time, strong acids can absorb atmospheric moisture, reducing their efficacy.
Low Reaction Temperature The esterification may be too slow at lower temperatures to reach completion within a practical timeframe.Increase the reaction temperature to the reflux temperature of the alcohol being used. This will increase the reaction rate.
Steric Hindrance The three bulky ethoxy groups on the benzene ring can sterically hinder the approach of the alcohol to the carboxylic acid group, slowing down the reaction. This effect is more pronounced with bulkier alcohols.1. Prolong Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration (e.g., 24-48 hours) to achieve higher conversion. 2. Use a Less Hindered Alcohol: If possible, use a smaller, primary alcohol (e.g., methanol, ethanol) as they are more reactive than secondary or tertiary alcohols.
Impure Reactants The presence of water or other impurities in the this compound or the alcohol can inhibit the reaction.Ensure both the carboxylic acid and the alcohol are as pure and dry as possible.

Issue 2: Presence of Unreacted Starting Material

Question: After the reaction and work-up, I still have a significant amount of unreacted this compound in my product. Why is this happening?

Answer:

The presence of unreacted starting material is a clear indication of an incomplete reaction. This is often linked to the issues described above.

Troubleshooting Flowchart for Incomplete Reaction:

G start Low Yield/ Unreacted Starting Material check_equilibrium Have you addressed the reaction equilibrium? start->check_equilibrium implement_equilibrium Use a large excess of alcohol AND/OR azeotropically remove water (Dean-Stark). check_equilibrium->implement_equilibrium No check_catalyst Is the catalyst sufficient and active? check_equilibrium->check_catalyst Yes implement_equilibrium->check_catalyst implement_catalyst Increase catalyst loading (1-5 mol% H2SO4) and use fresh, anhydrous catalyst. check_catalyst->implement_catalyst No check_conditions Are the reaction time and temperature adequate? check_catalyst->check_conditions Yes implement_catalyst->check_conditions implement_conditions Increase reaction time and/or heat to reflux temperature of the alcohol. check_conditions->implement_conditions No consider_alternative Consider alternative esterification methods. check_conditions->consider_alternative Yes, but still low yield implement_conditions->consider_alternative outcome Improved Yield implement_conditions->outcome Re-run experiment consider_alternative->outcome

Caption: Troubleshooting workflow for low esterification yield.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the esterification of this compound with a simple alcohol like ethanol?

Experimental Protocol: Synthesis of Ethyl 3,4,5-Triethoxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a large excess of anhydrous ethanol (e.g., 20-40 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath. Maintain the reflux for 4-24 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3,4,5-triethoxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Q2: What are some potential side reactions that could lower my yield?

A2: Besides the reverse hydrolysis reaction, other side reactions are possible, especially under harsh conditions.

  • Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form a dialkyl ether (e.g., diethyl ether from ethanol).

  • Charring/Decomposition: Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition and charring of the organic material.

  • Sulfonation: Although less common for an electron-rich ring, with a high concentration of sulfuric acid and high temperatures, sulfonation of the aromatic ring could occur.

If you observe significant darkening of the reaction mixture or the formation of multiple unexpected spots on your TLC plate, consider reducing the reaction temperature or using a milder catalyst.

Q3: Are there alternative methods to Fischer esterification if I still get a low yield?

A3: Yes, if Fischer esterification proves ineffective, especially with more sterically hindered alcohols, several other methods can be employed:

  • Acyl Chloride Formation: Convert the this compound to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will then readily react with the alcohol, even at room temperature, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP). This is a very mild and efficient method, suitable for acid-sensitive substrates.

  • Mitsunobu Reaction: This reaction allows for the esterification of an acid with an alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Q4: How does the choice of alcohol affect the reaction yield?

A4: The structure of the alcohol has a significant impact on the rate and yield of esterification. Generally, the reactivity of alcohols in Fischer esterification follows the order: primary > secondary > tertiary . This is primarily due to steric hindrance; it is more difficult for bulkier secondary and tertiary alcohols to approach the carbonyl carbon of the carboxylic acid. When using secondary or tertiary alcohols, expect longer reaction times and potentially lower yields.

Quantitative Data

The following table summarizes typical yields for the Fischer esterification of gallic acid (a close structural analog to this compound) with various alcohols. These values can serve as a benchmark for what one might expect. Yields for this compound are expected to be in a similar range but may be slightly lower due to the increased steric bulk of the ethoxy groups compared to hydroxyl groups.

Ester ProductAlcoholCatalystReaction Time (h)Typical Yield (%)Reference
Methyl GallateMethanolH₂SO₄4-885-95[2]
Ethyl GallateEthanolH₂SO₄6-1280-90[2]
Propyl Gallaten-PropanolH₂SO₄8-1675-85[2][3]
Butyl Gallaten-ButanolH₂SO₄10-2070-80[2]
Isopropyl GallateIsopropanolH₂SO₄12-2450-60[2]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve this compound in excess anhydrous alcohol B Add catalytic H₂SO₄ A->B C Reflux for 4-24h B->C D Cool to RT & Evaporate excess alcohol C->D E Dissolve in Ethyl Acetate D->E F Wash with H₂O, NaHCO₃ (aq), Brine E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Recrystallize or Column Chromatography H->I J Pure Ester Product I->J

Caption: General workflow for Fischer esterification.

References

Technical Support Center: Purification of 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3,4,5-Triethoxybenzoic acid.

Disclaimer: Direct experimental data for this compound is not widely available in the public domain. The quantitative data and some procedural specifics provided below are based on its close structural analog, 3,4,5-Trimethoxybenzoic acid. Researchers should use this information as a guideline and may need to optimize the protocols for the triethoxy compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities often originate from the synthesis process. The most probable synthesis starts from gallic acid, which is then ethoxylated. Therefore, potential impurities include:

  • Starting Material: Unreacted gallic acid.

  • Partially Ethoxylated Intermediates: 3,4-diethoxy-5-hydroxybenzoic acid and other isomers.

  • Reagents: Residual ethoxylating agents and bases used in the synthesis.

  • By-products: Products from side reactions.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a classic sign of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: Several factors can hinder crystallization. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.

  • Solvent Ratio: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.

  • Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Purity: If the sample is highly impure, it may "oil out" instead of crystallizing. In this case, an alternative purification method like column chromatography may be necessary first.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities. The carboxylic acid group can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt, which will move to the aqueous phase, leaving non-acidic impurities in the organic phase. The acid can then be recovered by acidifying the aqueous layer.

Troubleshooting Guides

Issue 1: Oiling out during recrystallization
Potential Cause Troubleshooting Steps
Solution is too concentrated.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling is too rapid.Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also help.
Insoluble impurities are present.Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.
The melting point of the compound is below the boiling point of the solvent.Choose a solvent with a lower boiling point.
Issue 2: Poor recovery after recrystallization
Potential Cause Troubleshooting Steps
Too much solvent was used.Before cooling, evaporate some of the solvent to the point of saturation (slight cloudiness) while hot.
The solution was not cooled sufficiently.After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Crystals were lost during transfer or filtration.Ensure all crystals are quantitatively transferred to the filter funnel. Wash the flask with a small amount of the cold recrystallization solvent and add this to the funnel.
The compound is significantly soluble in the cold solvent.Use a minimal amount of cold solvent to wash the crystals on the filter paper. Ensure the solvent is ice-cold.

Data Presentation

Table 1: Physical and Chemical Properties of 3,4,5-Trimethoxybenzoic Acid (Analog)

PropertyValueReference
CAS Number118-41-2[1][2][3]
Molecular FormulaC₁₀H₁₂O₅[1]
Molecular Weight212.20 g/mol [3]
Melting Point168-171 °C[3]
AppearanceWhite to off-white crystalline powder
SolubilitySlightly soluble in water; Soluble in ethanol, ether, and chloroform.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The ideal solvent or solvent system for this compound may require some experimentation. An ethanol/water mixture is a good starting point based on similar compounds.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (as the sodium salt). Drain the lower organic layer, which contains neutral impurities.

  • Recovery: Collect the aqueous layer in a clean flask and cool it in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Mandatory Visualization

Purification_Workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization AcidBase Acid-Base Extraction Crude Product->AcidBase Chromatography Column Chromatography Crude Product->Chromatography MeltingPoint Melting Point Analysis Recrystallization->MeltingPoint AcidBase->MeltingPoint TLC TLC Analysis Chromatography->TLC MeltingPoint->Recrystallization If impure PureProduct Pure this compound MeltingPoint->PureProduct If pure TLC->Chromatography If impure TLC->PureProduct If pure NMR NMR Spectroscopy PureProduct->NMR Characterization Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Crude product in hot solvent Cooling Slow Cooling Start->Cooling Crystals Crystals Form Cooling->Crystals NoCrystals No Crystals Form Cooling->NoCrystals OilingOut Oiling Out Cooling->OilingOut Scratch Scratch flask wall NoCrystals->Scratch Seed Add seed crystal NoCrystals->Seed Concentrate Reduce solvent volume NoCrystals->Concentrate Reheat Reheat and add more solvent OilingOut->Reheat Scratch->Cooling Seed->Cooling Concentrate->Cooling SlowCool Cool even slower Reheat->SlowCool SlowCool->Cooling

References

Technical Support Center: Optimization of Large-Scale Synthesis of 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,4,5-Triethoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl 3,4,5-Triethoxybenzoate (Intermediate) Incomplete ethylation of ethyl gallate.- Increase reaction time and/or temperature: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of starting material and partially ethylated intermediates. - Ensure anhydrous conditions: Moisture can hydrolyze the ethylating agent and react with the base. Use dry solvents and reagents. - Check the quality and quantity of the base: Use a sufficient excess of a strong enough base (e.g., anhydrous potassium carbonate) to deprotonate all phenolic hydroxyl groups. The particle size of the base can also affect the reaction rate.
Decomposition of the ethylating agent (e.g., diethyl sulfate).- Control the reaction temperature: Add the ethylating agent dropwise to manage any exothermic reactions. Diethyl sulfate can decompose at elevated temperatures. - Use a fresh, high-quality ethylating agent.
Presence of Partially Ethylated Intermediates in the Product Insufficient amount of ethylating agent or base.- Increase the molar ratio of the ethylating agent and base relative to the ethyl gallate. A larger excess may be required on a larger scale to ensure complete reaction.
Short reaction time.- Extend the reaction duration and monitor for completion.
Low Yield of this compound (Final Product) Incomplete hydrolysis of the ethyl 3,4,5-triethoxybenzoate intermediate.- Increase the concentration of the base (e.g., NaOH or KOH) and/or the reaction temperature for the hydrolysis step. - Ensure sufficient reaction time for the hydrolysis to go to completion. Monitor by TLC or HPLC.
Product loss during workup and purification.- Optimize the pH for precipitation: Ensure the solution is acidified to a pH of ~2 to fully precipitate the carboxylic acid. - Use an appropriate recrystallization solvent system (e.g., ethanol/water) and minimize the amount of solvent to avoid product loss.
Product is Difficult to Purify/Contaminated Presence of unreacted starting materials or byproducts.- Improve the efficiency of the workup: Perform multiple extractions to remove impurities. - Optimize recrystallization: Use a suitable solvent system and consider a second recrystallization if purity is still low. The use of activated carbon can help remove colored impurities.
Formation of side products from the ethylating agent.- Control reaction conditions to minimize side reactions. Diethyl sulfate is a strong alkylating agent and can react with other nucleophiles present.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of this compound?

A1: The most common and cost-effective starting material is typically gallic acid. A common strategy involves the initial esterification of gallic acid to ethyl gallate, followed by the ethylation of the phenolic hydroxyl groups and subsequent hydrolysis of the ester to yield the final product.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities can include:

  • Unreacted ethyl gallate: From incomplete ethylation.

  • Partially ethylated intermediates: Such as 3-ethoxy-4,5-dihydroxybenzoic acid ethyl ester.

  • Unreacted ethyl 3,4,5-triethoxybenzoate: From incomplete hydrolysis.

  • Byproducts from the ethylating agent: For example, ethanol can be formed from the hydrolysis of diethyl sulfate.

Q3: How can I monitor the progress of the ethylation and hydrolysis reactions?

A3: The progress of both reactions can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. This will allow you to track the disappearance of the more polar starting materials and the appearance of the less polar products.

Q4: What safety precautions should be taken when working with diethyl sulfate?

A4: Diethyl sulfate is a strong alkylating agent and is toxic and potentially carcinogenic. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

Quantitative Data Summary

The following table summarizes typical quantitative data for the large-scale synthesis of this compound, based on a representative two-step protocol starting from ethyl gallate.

Parameter Step 1: Ethylation of Ethyl Gallate Step 2: Hydrolysis of Ethyl 3,4,5-Triethoxybenzoate
Starting Material Ethyl GallateEthyl 3,4,5-Triethoxybenzoate
Key Reagents Diethyl Sulfate, Potassium CarbonateSodium Hydroxide
Solvent Acetone or DMFEthanol/Water
Molar Ratio (Reagent:Substrate) Diethyl Sulfate: ~3.5:1 K₂CO₃: ~4:1NaOH: ~2-3:1
Reaction Temperature 50-60°C70-80°C
Reaction Time 12-24 hours2-4 hours
Typical Yield 85-95%90-98%

Experimental Protocols

Step 1: Large-Scale Synthesis of Ethyl 3,4,5-Triethoxybenzoate

This protocol describes the ethylation of ethyl gallate using diethyl sulfate.

Materials:

  • Ethyl gallate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diethyl sulfate ((C₂H₅)₂SO₄)

  • Anhydrous acetone

  • Deionized water

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine ethyl gallate (1.0 eq) and anhydrous potassium carbonate (4.0 eq).

  • Solvent Addition: Add anhydrous acetone to the vessel to create a stirrable suspension.

  • Addition of Ethylating Agent: Slowly add diethyl sulfate (3.5 eq) to the mixture via a dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with acetone.

  • Work-up - Solvent Removal: Combine the filtrate and washes, and remove the acetone using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add deionized water and extract with ethyl acetate.

  • Work-up - Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3,4,5-triethoxybenzoate.

Step 2: Large-Scale Hydrolysis of Ethyl 3,4,5-Triethoxybenzoate

This protocol describes the hydrolysis of the intermediate ester to the final product.

Materials:

  • Crude ethyl 3,4,5-triethoxybenzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Reaction vessel with mechanical stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In the reaction vessel, dissolve the crude ethyl 3,4,5-triethoxybenzoate in ethanol.

  • Base Addition: Add a solution of sodium hydroxide (2.5 eq) in deionized water to the vessel.

  • Reaction: Heat the mixture to reflux (approximately 78°C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up - Solvent Removal: Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Work-up - Acidification: Dilute the remaining aqueous solution with deionized water and cool in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2. A white precipitate of this compound will form.

  • Purification - Filtration: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification - Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Hydrolysis start1 Ethyl Gallate + K₂CO₃ in Acetone add_des Add Diethyl Sulfate start1->add_des reflux1 Reflux (12-24h) add_des->reflux1 workup1 Workup & Purification reflux1->workup1 product1 Ethyl 3,4,5-Triethoxybenzoate workup1->product1 start2 Ethyl 3,4,5-Triethoxybenzoate + NaOH in EtOH/H₂O product1->start2 Intermediate reflux2 Reflux (2-4h) start2->reflux2 workup2 Acidification & Recrystallization reflux2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_check_hydrolysis Check Hydrolysis Step cluster_check_ethylation Check Ethylation Step cluster_check_workup Check Workup/Purification start Low Yield of Final Product check_hydrolysis Analyze crude product for unreacted ester (TLC/HPLC) start->check_hydrolysis incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis increase_hydrolysis_conditions Increase NaOH concentration, temperature, or reaction time incomplete_hydrolysis->increase_hydrolysis_conditions Yes check_ethylation Analyze intermediate for starting material/partial ethylation incomplete_hydrolysis->check_ethylation No incomplete_ethylation Incomplete Ethylation check_ethylation->incomplete_ethylation increase_ethylation_conditions Increase reagents, time, or temperature. Ensure anhydrous conditions. incomplete_ethylation->increase_ethylation_conditions Yes check_workup Review workup and recrystallization procedures incomplete_ethylation->check_workup No product_loss Product Loss check_workup->product_loss optimize_workup Optimize precipitation pH and recrystallization solvent volume product_loss->optimize_workup Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

Preventing degradation of 3,4,5-Triethoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,4,5-Triethoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

Q2: What substances are incompatible with this compound and should be avoided during storage?

This compound should be stored away from strong oxidizing agents and strong bases.[5] Contact with these substances can lead to degradation of the compound. It is also advisable to keep it away from heat sources and open flames.[3]

Q3: I've noticed a change in the color of my this compound powder. What could be the cause?

A change in color, such as yellowing, of the white to off-white crystalline powder may indicate degradation.[6][7] This can be caused by improper storage conditions, such as exposure to light, elevated temperatures, or incompatible substances. If you observe any changes in the physical appearance of the compound, it is recommended to re-test its purity before use.

Q4: How can I assess the stability of my this compound sample?

To assess the stability of your sample, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9][10]

Troubleshooting Guide: Investigating Degradation

If you suspect that your this compound has degraded, follow this troubleshooting guide to identify potential causes and solutions.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Exposure to moisture, air, or light.Ensure the container is tightly sealed and stored in a dark, dry place. Consider transferring to a new, inert container if the original is compromised.
Inconsistent experimental results Degradation of the starting material.Perform a purity check using a suitable analytical method (e.g., HPLC, NMR). If degradation is confirmed, procure a new batch of the compound.
Presence of unexpected peaks in analytical chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a degradation pathway. This will help in developing a stability-indicating method for routine analysis.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to direct sunlight for 48 hours or in a photostability chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated HPLC method. A typical method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in a gradient elution mode. Detection is typically performed using a UV detector at a wavelength of approximately 214 nm.[4]

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

Data Presentation

The following table presents hypothetical results from a forced degradation study on this compound, illustrating the expected level of degradation under different stress conditions.

Stress Condition % Assay of this compound % Total Impurities Major Degradation Product (Hypothetical)
Control (Unstressed) 99.8%0.2%-
0.1 N HCl, 60°C, 24h 92.5%7.5%3,4,5-Trihydroxybenzoic acid (Gallic Acid)
0.1 N NaOH, RT, 24h 88.1%11.9%Sodium 3,4,5-triethoxybenzoate
3% H₂O₂, RT, 24h 95.3%4.7%Phenolic oxidation products
Thermal (60°C, 48h) 99.2%0.8%Minor unidentified products
Photolytic (Sunlight, 48h) 98.7%1.3%Minor unidentified products

Visualizations

Experimental Workflow for Forced Degradation Study

G Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 60°C) stock->thermal Expose to photo Photolytic Degradation (Sunlight) stock->photo Expose to neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Compare Chromatograms & Quantify Degradants hplc->data

Caption: Workflow for conducting a forced degradation study.

Logical Relationship for Preventing Degradation

G Preventing Degradation: Key Factors cluster_compound Compound Integrity cluster_conditions Storage Conditions cluster_incompatibles Incompatible Substances cluster_outcome Outcome stability Stable this compound degradation Degradation cool Cool Temperature (-20°C for long-term) cool->stability dry Dry Environment dry->stability dark Protection from Light dark->stability sealed Tightly Sealed Container sealed->stability oxidizers Strong Oxidizing Agents oxidizers->degradation bases Strong Bases bases->degradation heat Heat/Ignition Sources heat->degradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Analysis of 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4,5-Triethoxybenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. Method refinement for this compound often involves techniques applied to its structural analogs, such as 3,4,5-trimethoxybenzoic acid and gallic acid. The protocols and data presented here are based on these related compounds and should serve as a starting point for the development of a robust analytical method for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its derivatives.

Q1: I am seeing poor peak shape (tailing or fronting) in my HPLC analysis. What are the likely causes and solutions?

A1: Poor peak shape in HPLC can be caused by several factors. Here is a systematic approach to troubleshooting:

  • Column Overload: The most common cause of peak fronting is injecting too much sample. Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the silica backbone of the column. To mitigate this:

    • Adjust Mobile Phase pH: For an acidic compound like this compound, ensure the mobile phase pH is low enough (e.g., using 0.1% formic or phosphoric acid) to keep the analyte in its protonated form.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes. Flush the column with a strong solvent or replace it if necessary.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.

Q2: My GC-MS analysis of this compound is showing no peak or a very small peak. What should I check?

A2: Due to its low volatility, this compound requires derivatization for successful GC-MS analysis.

  • Inefficient Derivatization: Ensure your derivatization reaction (e.g., silylation or methylation) has gone to completion. You may need to optimize the reaction time, temperature, or the amount of derivatizing agent.

  • Injector Temperature: The injector temperature may be too low, preventing the derivatized analyte from vaporizing efficiently. Gradually increase the injector temperature.

  • Column Temperature Program: The temperature program of the GC oven might not be optimal. A slower ramp rate or a higher final temperature might be necessary to elute the compound.

  • Analyte Degradation: The compound might be degrading in the hot injector. Try lowering the injector temperature or using a gentler injection technique like cool on-column injection.

Q3: The mass spectrum of my compound is not showing the expected molecular ion peak. Why is this and what can I do?

A3: The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry, especially for molecules that fragment easily.

  • Use a Softer Ionization Technique: If available, use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).[1] ESI is particularly well-suited for LC-MS analysis of polar compounds like benzoic acid derivatives.

  • Check for Fragmentation Patterns: Look for characteristic fragment ions. For this compound, you would expect to see losses of ethoxy groups and the carboxylic acid moiety.

  • Lower the Ionization Energy: If using EI, reducing the ionization energy from the standard 70 eV can sometimes preserve the molecular ion, although this will also reduce overall sensitivity.

Q4: I am having trouble dissolving this compound for my analysis. What solvents are recommended?

A4: this compound is expected to have limited solubility in water. It is more soluble in organic solvents.

  • Recommended Solvents: Try dissolving the compound in methanol, ethanol, acetonitrile, or dimethyl sulfoxide (DMSO).

  • pH Adjustment: The solubility in aqueous solutions can be increased by adjusting the pH to be more basic, which will deprotonate the carboxylic acid group and form a more soluble salt.

Experimental Protocols

The following are detailed experimental protocols for analytical techniques commonly used for gallic acid and its derivatives. These should be adapted and optimized for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is based on a validated RP-HPLC method for gallic acid.

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of Water:Acetonitrile (80:20 v/v) with the pH adjusted to 3.0 using ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable organic solvent like methanol. Further dilutions can be made with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires a derivatization step to increase the volatility of the analyte.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: To a dried sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Experiments: Acquire standard 1H and 13C NMR spectra. Other experiments like DEPT, COSY, and HMQC can be performed for full structural elucidation.

Data Presentation

The following tables summarize typical analytical data for the related compound, 3,4,5-trimethoxybenzoic acid, which can be used as a reference.

Table 1: HPLC Validation Parameters for a Related Benzoic Acid Derivative

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL

Table 2: Spectroscopic Data for 3,4,5-Trimethoxybenzoic Acid

TechniqueSolventKey Signals
¹H NMRDMSO-d6δ ~7.2 (s, 2H, Ar-H), δ ~3.8 (s, 6H, 2x OCH₃), δ ~3.7 (s, 3H, OCH₃)
¹³C NMRDMSO-d6δ ~167 (C=O), δ ~153 (C-O), δ ~142 (C-O), δ ~126 (Ar-C), δ ~107 (Ar-CH), δ ~60 (OCH₃), δ ~56 (OCH₃)
Mass Spec (EI)-m/z 212 (M+), 197, 182, 169

Visualizations

Experimental Workflows and Logical Relationships

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) cause1 Column Overload start->cause1 cause2 Secondary Interactions start->cause2 cause3 Column Contamination start->cause3 cause4 Inappropriate Sample Solvent start->cause4 sol1 Dilute Sample cause1->sol1 Fronting sol2 Adjust Mobile Phase pH cause2->sol2 Tailing sol3 Use End-capped Column cause2->sol3 Tailing sol4 Flush or Replace Column cause3->sol4 sol5 Dissolve in Mobile Phase cause4->sol5

Caption: Troubleshooting workflow for poor HPLC peak shape.

GCMS_Workflow start Start: 3,4,5-Triethoxybenzoic Acid Sample step1 Dissolve in appropriate volatile solvent start->step1 step2 Add Derivatizing Agent (e.g., BSTFA) step1->step2 step3 Heat to complete reaction step2->step3 step4 Inject into GC-MS step3->step4 step5 Data Acquisition & Analysis step4->step5 end End: Mass Spectrum and Chromatogram step5->end

Caption: General experimental workflow for GC-MS analysis.

Caption: Logical relationship for analytical method selection.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3,4,5-Triethoxybenzoic Acid and 3,4,5-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This guide provides a comparative overview of the biological activities of two closely related benzoic acid derivatives: 3,4,5-Triethoxybenzoic acid and 3,4,5-Trimethoxybenzoic acid. While extensive research has elucidated the multifaceted biological profile of 3,4,5-Trimethoxybenzoic acid, a notable scarcity of publicly available experimental data exists for this compound. This document summarizes the available data for 3,4,5-Trimethoxybenzoic acid, provides detailed experimental protocols for key biological assays, and uses this information as a basis for a comparative discussion. The potential activities of this compound are herein hypothesized based on structure-activity relationships, highlighting a significant area for future research.

3,4,5-Trimethoxybenzoic acid, a derivative of gallic acid, is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] It serves as a versatile building block in organic synthesis and is an active metabolite of the gastrointestinal prokinetic agent trimebutine.[3][4] The biological activities of its triethoxy counterpart remain largely unexplored, presenting an opportunity for investigation into how the substitution of methoxy with ethoxy groups influences the pharmacological profile.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of 3,4,5-Trimethoxybenzoic acid. No corresponding experimental data was found for this compound in the reviewed literature.

CompoundBiological ActivityAssayTarget/OrganismResultReference
3,4,5-Trimethoxybenzoic acid AntibacterialMinimum Inhibitory Concentration (MIC)Staphylococcus aureus0.97 µg/mL[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for assessing the key biological activities reported for 3,4,5-Trimethoxybenzoic acid.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.

a. Preparation of Materials:

  • Test compound (3,4,5-Trimethoxybenzoic acid) stock solution (e.g., in DMSO).

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

b. Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound in MHB prep_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually Inspect for Turbidity or Read Absorbance at 600 nm incubate->read_plate determine_mic Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic

Figure 1: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

c. Detailed Steps:

  • A stock solution of 3,4,5-Trimethoxybenzoic acid is prepared in a suitable solvent like DMSO.

  • Serial two-fold dilutions of the stock solution are made in Mueller-Hinton Broth within a 96-well microtiter plate.

  • The bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Each well, containing a specific concentration of the test compound, is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol describes a common method to evaluate the free radical scavenging capacity of a compound.

a. Preparation of Materials:

  • Test compound (3,4,5-Trimethoxybenzoic acid) solution.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Methanol.

  • 96-well microtiter plate.

  • UV-Vis spectrophotometer or microplate reader.

  • Ascorbic acid or Trolox as a positive control.

b. Experimental Procedure:

  • Prepare various concentrations of the test compound in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.

Anti-inflammatory Activity: Inhibition of Cytokine Production

This protocol provides a general framework for assessing the anti-inflammatory effects of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in cell culture.

a. Preparation of Materials:

  • Cell line (e.g., murine macrophages like RAW 264.7).

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Test compound (3,4,5-Trimethoxybenzoic acid).

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6).

b. Experimental Steps:

  • Seed the macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.

  • Collect the cell culture supernatants.

  • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • A decrease in the production of these cytokines in the presence of the test compound indicates anti-inflammatory activity.

Signaling Pathway

The anti-inflammatory effects of many compounds, including derivatives of benzoic acid, are often mediated through the inhibition of key signaling pathways. The NF-κB (Nuclear Factor-kappa B) pathway is a critical regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active IkB_P->NFkB Releases DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription TMBA 3,4,5-Trimethoxybenzoic acid (Hypothesized) TMBA->IKK Inhibits

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by 3,4,5-Trimethoxybenzoic acid.

Comparative Discussion and Future Outlook

The available evidence strongly supports the biological activity of 3,4,5-Trimethoxybenzoic acid as an antimicrobial, antioxidant, and anti-inflammatory agent. Its efficacy against S. aureus is quantitatively established.

In contrast, the biological profile of This compound remains uncharacterized in the scientific literature. Based on the principle of isosteric replacement, where functional groups are substituted with others of similar size and electronic configuration, it is plausible to hypothesize that this compound may exhibit a similar spectrum of biological activities to its trimethoxy analogue. The larger ethoxy groups might influence the compound's lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This could potentially lead to altered potency and selectivity.

The lack of data on this compound represents a significant knowledge gap. Future research should prioritize the systematic evaluation of its biological activities, including:

  • Antimicrobial screening against a panel of clinically relevant bacteria and fungi.

  • Comprehensive antioxidant assays to determine its radical scavenging and reducing capabilities.

  • In vitro and in vivo studies to assess its anti-inflammatory potential and elucidate the underlying mechanisms of action.

  • Cytotoxicity studies to evaluate its safety profile.

A direct, data-driven comparison of these two compounds would provide valuable insights into the structure-activity relationships of substituted benzoic acids and could guide the design of novel therapeutic agents.

References

A Comparative Guide to the Structural Validation of Synthesized 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used for the structural validation of synthesized organic compounds, with a specific focus on 3,4,5-Triethoxybenzoic acid. By presenting experimental data from analogous compounds, this document serves as a practical reference for researchers engaged in the synthesis and characterization of novel chemical entities.

The structural elucidation of a newly synthesized compound is a critical step in chemical and pharmaceutical research, ensuring the identity and purity of the molecule. This guide leverages comparative data from structurally similar and alternative benzoic acid derivatives to provide a framework for the validation of this compound. The primary analytical techniques discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound in comparison to 3,4,5-Trimethoxybenzoic acid, 3,4,5-Trihydroxybenzoic acid (Gallic Acid), and 4-Nitrobenzoic acid. This comparative approach allows for the confident assignment of spectral features to the target molecule.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Expected) ~7.2 (s)Singlet2HAr-H
~4.1 (q)Quartet6H-OCH₂CH₃
~1.3 (t)Triplet9H-OCH₂CH₃
3,4,5-Trimethoxybenzoic Acid [1]7.25 (s)Singlet2HAr-H
3.84 (s)Singlet6H3,5 -OCH₃
3.74 (s)Singlet3H4 -OCH₃
Gallic Acid [2]7.14 (s)Singlet2HAr-H
4-Nitrobenzoic Acid [3]8.32 (d)Doublet2HAr-H (ortho to -COOH)
8.15 (d)Doublet2HAr-H (ortho to -NO₂)

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound (Expected) ~167, ~152, ~142, ~126, ~108, ~64, ~15
3,4,5-Trimethoxybenzoic Acid [1]167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35
Gallic Acid [2]166.82, 145.11, 137.77, 121.15, 109.22
4-Nitrobenzoic Acid [4]165.8, 150.2, 136.1, 130.8, 123.7

Table 3: IR Spectroscopy Data Comparison (KBr, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Assignment
This compound (Expected) ~3000-2850, ~1680, ~1600, ~1250, ~1120C-H (alkyl), C=O (acid), C=C (aromatic), C-O (ether, aryl), C-O (ether, alkyl)
3,4,5-Trimethoxybenzoic Acid 2998, 2836, 1681, 1591, 1234, 1128C-H (alkyl), C=O (acid), C=C (aromatic), C-O (ether, aryl), C-O (ether, alkyl)
Gallic Acid 3491, 3358, 1701, 1618, 1245O-H (hydroxyl), C=O (acid), C=C (aromatic), C-O (hydroxyl)
4-Nitrobenzoic Acid 3100-2500, 1700, 1605, 1520, 1350O-H (acid), C=O (acid), C=C (aromatic), N-O (nitro, asymm.), N-O (nitro, symm.)

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₁₃H₁₈O₅254.28254 (M⁺), 225, 197, 181
3,4,5-Trimethoxybenzoic Acid [5]C₁₀H₁₂O₅212.20212 (M⁺), 197, 182, 169
Gallic Acid C₇H₆O₅170.12170 (M⁺), 153, 125
4-Nitrobenzoic Acid [6]C₇H₅NO₄167.12167 (M⁺), 150, 121, 105, 76

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the structural validation of this compound.

Synthesis of this compound (Proposed)

A plausible synthesis route for this compound starts from gallic acid. The three hydroxyl groups of gallic acid are converted to ethoxy groups via Williamson ether synthesis.

  • Materials: Gallic acid, diethyl sulfate, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve gallic acid in a solution of sodium hydroxide in water.

    • To this solution, add diethyl sulfate dropwise while maintaining the temperature below 40°C.

    • After the addition is complete, heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample directly into the ion source.

  • Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion peak and significant fragment ions.

Visualizations

The following diagrams illustrate the general workflow for structural validation and a decision-making process for selecting appropriate analytical techniques.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural validation of a synthesized compound.

Analytical_Technique_Decision_Tree Start Synthesized Compound Purity Purity Check? Start->Purity Functional_Groups Identify Functional Groups? Purity->Functional_Groups Yes TLC_HPLC TLC / HPLC Purity->TLC_HPLC No Connectivity Determine Connectivity? Functional_Groups->Connectivity Yes IR_Spec IR Spectroscopy Functional_Groups->IR_Spec No Molecular_Weight Determine Molecular Weight? Connectivity->Molecular_Weight Yes NMR_Spec NMR (¹H, ¹³C, 2D) Connectivity->NMR_Spec No Mass_Spec Mass Spectrometry Molecular_Weight->Mass_Spec Yes

Caption: Decision tree for selecting analytical techniques.

References

A Comparative Analysis of 3,4,5-Triethoxybenzoic Acid and Gallic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 3,4,5-Triethoxybenzoic acid and a selection of gallic acid derivatives. Due to a significant lack of publicly available data on the biological activities of this compound, this guide will focus on a comparative analysis of gallic acid and its well-researched ester and ether derivatives, including propyl gallate, octyl gallate, lauryl gallate, and the structurally related 3,4,5-trimethoxybenzoic acid. This guide will objectively compare their performance based on available experimental data, detail relevant experimental protocols, and visualize key signaling pathways.

Introduction to Gallic Acid and its Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants and fruits. It is well-established for its potent antioxidant, anti-inflammatory, and antineoplastic properties.[1] These properties are largely attributed to the three hydroxyl groups on its aromatic ring, which can donate hydrogen atoms to neutralize free radicals.[2]

To enhance its therapeutic potential and improve its physicochemical properties, such as lipophilicity, gallic acid is often modified to produce various derivatives. Common modifications include esterification of the carboxylic acid group to form alkyl esters (e.g., propyl, octyl, and lauryl gallate) and etherification of the hydroxyl groups (e.g., 3,4,5-trimethoxybenzoic acid). These modifications can significantly influence the biological activity of the parent compound.

Synthesis of Gallic Acid Derivatives

The synthesis of gallic acid derivatives is a crucial step in their development as therapeutic agents.

Esterification to Alkyl Gallates: Alkyl esters of gallic acid are typically synthesized through Fischer esterification. This method involves reacting gallic acid with the corresponding alcohol (e.g., propanol, octanol) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.[3][4] Enzymatic synthesis using immobilized tannase or lipase in a solvent-free system is also a viable and more environmentally friendly approach.[5][6]

Etherification to 3,4,5-Trimethoxybenzoic Acid: The synthesis of 3,4,5-trimethoxybenzoic acid from gallic acid involves the methylation of its three hydroxyl groups. A common method is to react gallic acid with a methylating agent like dimethyl sulfate in the presence of a base.[7]

Comparative Biological Activity

The biological activities of gallic acid and its derivatives vary depending on their chemical structure. The following sections and tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, with lower IC50 values indicating higher potency.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Gallic Acid29.5[8]
Propyl Gallate4.2[9]
Methyl Gallate38.0[8]

Note: Data for this compound, Octyl Gallate, and Lauryl Gallate from comparable DPPH assays were not available in the reviewed literature.

Anti-inflammatory Activity

Gallic acid and its derivatives exert anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.[1][7] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes. Propyl gallate has been shown to suppress the production of nitric oxide and the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

Cytotoxic Activity

The cytotoxic effects of gallic acid and its derivatives against various cancer cell lines are presented below. The IC50 value represents the concentration required to inhibit the growth of 50% of cancer cells.

CompoundCell LineIC50Reference
Gallic AcidMCF-7 (Breast Cancer)166.90 µg/mL[10]
MDA-MB-231 (Breast Cancer)43.86 µg/mL[11]
Propyl GallateA549 (Lung Cancer)~500 µM (72h)[12]
Calu-6 (Lung Cancer)< 50 µM (72h)[13]
Octyl GallateMCF-7 (Breast Cancer)42.34 µg/mL[10]
MDA-MB-231 (Breast Cancer)40 µM[14]
HepG2 (Liver Cancer)-[15]
Heptyl GallateMCF-7 (Breast Cancer)25.94 µg/mL[10]
Lauryl Gallate (Dodecyl Gallate)K562 (Leukemia)5.82 µM (72h)[16]
Jurkat (Leukemia)2.15 µM (72h)[16]
3,4,5-Trimethoxybenzoic AcidL-1210 (Murine Leukemia)> 100 µM[17]

Note: Data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Reaction mixture: The test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of gallic acid and its derivatives are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Gallic acid and its derivatives, such as propyl gallate, exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][7] This inhibition leads to a reduction in the production of inflammatory mediators like iNOS, COX-2, and various pro-inflammatory cytokines.[7]

Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus GallicAcid Gallic Acid & Derivatives GallicAcid->IKK GallicAcid->MAPK

Caption: Inhibition of NF-κB and MAPK pathways by gallic acid derivatives.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxic effects of these compounds on cancer cell lines is depicted below.

Cytotoxicity_Workflow Start Start CellCulture Cancer Cell Line Culture Start->CellCulture Seeding Cell Seeding (96-well plate) CellCulture->Seeding Treatment Treatment with Gallic Acid Derivatives (various concentrations) Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Measurement MTT->Absorbance Analysis Data Analysis (Cell Viability, IC50) Absorbance->Analysis End End Analysis->End

Caption: General workflow for determining cytotoxicity using the MTT assay.

Conclusion

Gallic acid and its derivatives, particularly its alkyl esters, demonstrate significant potential as therapeutic agents due to their antioxidant, anti-inflammatory, and cytotoxic activities. The modification of gallic acid's structure, such as through esterification, can enhance its biological efficacy. While this guide provides a comparative overview based on available data, a significant knowledge gap exists regarding the biological activities of this compound. Further research, including direct comparative studies under standardized experimental conditions, is crucial to fully elucidate the therapeutic potential of this and other gallic acid derivatives. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this promising area of drug discovery.

References

A Comparative Guide to Validating the Purity of 3,4,5-Triethoxybenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3,4,5-Triethoxybenzoic acid. Supporting experimental data and detailed methodologies are presented to assist in selecting the most suitable approach for your analytical needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for purity determination directly influences the accuracy and reliability of the results. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic carboxylic acids due to its high resolution and sensitivity.[1] This section compares the performance of HPLC with other common analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Melting Point Determination for the analysis of benzoic acid derivatives.[2][3]

Table 1: Comparison of Validation Parameters for Analytical Methods

ParameterHPLCGC-MSUV-Vis SpectrophotometryMelting Point Determination
Linearity Range 0.5 - 100 µg/mL0.01 - 20 µg/mL1 - 10 µg/mLNot Applicable
Accuracy (% Recovery) 98 - 102%100 - 111%98 - 102%Not Applicable
Precision (% RSD) < 2%< 15%< 2%Not Applicable
Limit of Detection (LOD) ~0.1 µg/mL~3 ng/mL~0.2 µg/mLImpurity dependent
Limit of Quantification (LOQ) ~0.5 µg/mL~10 ng/mL~0.8 µg/mLNot Applicable

Note: The data presented in this table is compiled from validation studies on closely related benzoic acid derivatives and serves as a comparative overview.[3]

Experimental Workflow

A systematic workflow is essential for accurate and reproducible purity validation. The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound, from sample preparation to data analysis and comparison with alternative methods.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Purity Calculation cluster_comparison Comparative Analysis prep_sample Dissolve 3,4,5-Triethoxybenzoic Acid Sample in Diluent hplc_system HPLC System Setup (C18 Column, Mobile Phase) prep_sample->hplc_system prep_std Prepare Standard Solutions of Known Concentrations prep_std->hplc_system injection Inject Sample and Standard Solutions hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration Construct Calibration Curve peak_integration->calibration purity_calc Calculate Purity of This compound calibration->purity_calc compare_results Compare Purity Results and Method Performance purity_calc->compare_results alt_methods Perform Alternative Methods (GC-MS, UV-Vis, Melting Point) alt_methods->compare_results

Experimental workflow for purity validation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods. This section outlines the experimental protocols for HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

This method provides a robust and reliable approach for the quantitative determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software is utilized.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution of acetonitrile and water, both acidified with 0.1% trifluoroacetic acid, is recommended.[1] A typical starting condition could be a mixture of acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (determined by a UV scan, typically around 254 nm for benzoic acid derivatives).[3]

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for identifying and quantifying impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Sample Preparation: Derivatization of the carboxylic acid group is often necessary to improve volatility.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An optimized temperature gradient is used to separate the analyte from potential impurities.

  • MS Conditions: The mass spectrometer is operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

UV-Vis Spectrophotometry

This technique provides a simple and cost-effective method for the quantification of compounds with a chromophore.[3]

  • Instrumentation: A UV-Vis spectrophotometer.[3]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).[3]

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[3]

Melting Point Determination

The melting point of a compound is a physical property that can be used as an indicator of purity. Impurities typically depress and broaden the melting range.[2][4]

  • Instrumentation: A melting point apparatus.

  • Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated in the apparatus. The temperature range over which the sample melts is observed and compared to the literature value for the pure compound.

Logical Relationship of Chromatographic Separation

The separation of this compound from its potential impurities in HPLC is governed by the interactions between the analyte, the stationary phase, and the mobile phase. The following diagram illustrates this relationship.

G cluster_system Chromatographic System cluster_output Output mobile_phase Mobile Phase (Acetonitrile/Water) separation Differential Migration & Separation mobile_phase->separation stationary_phase Stationary Phase (C18 Column) stationary_phase->separation analyte This compound & Impurities analyte->mobile_phase Solubility analyte->stationary_phase Adsorption detection Detection (UV) separation->detection chromatogram Chromatogram detection->chromatogram

Logical relationship of chromatographic separation.

References

A Comparative Guide to the Synthetic Routes of 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for 3,4,5-triethoxybenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The comparison is based on established chemical principles and analogous syntheses of related compounds, particularly 3,4,5-trimethoxybenzoic acid, due to a scarcity of direct comparative studies for the triethoxy derivative in the available literature. The primary precursor for these syntheses is gallic acid (3,4,5-trihydroxybenzoic acid), a readily available natural product.

The two principal synthetic strategies discussed are the direct ethylation of gallic acid and a two-step approach involving the formation of an ester intermediate. This guide will delve into the experimental protocols for each route, present a comparative summary of their key parameters, and provide a visual representation of the general synthetic workflow.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the two primary synthetic routes to this compound, based on analogous reactions.

ParameterRoute 1: Direct EthylationRoute 2: Two-Step Synthesis via Ethyl Gallate
Starting Material Gallic AcidGallic Acid
Key Reagents Diethyl sulfate or Ethyl iodide, Base (e.g., K₂CO₃, NaOH)1. Ethanol, Acid catalyst (e.g., H₂SO₄) 2. Diethyl sulfate or Ethyl iodide, Base (e.g., K₂CO₃) 3. NaOH (for hydrolysis)
Intermediate(s) None (one-pot)Ethyl gallate, Ethyl 3,4,5-triethoxybenzoate
Typical Solvent(s) DMF, Acetone, Water1. Ethanol 2. DMF, Acetone 3. Aqueous Ethanol
Reaction Temperature 20-80°C1. 85-90°C (Esterification) 2. 20-60°C (Ethylation) 3. 50-100°C (Hydrolysis)
Reaction Time 4-12 hours1. 8-10 hours (Esterification) 2. 4-8 hours (Ethylation) 3. 2-4 hours (Hydrolysis)
Reported Yield (Analogous) 70-85% (for trimethoxy analog)>95% (for ethyl gallate), High (for ethylation & hydrolysis)
Advantages Fewer steps, potentially faster overall process.Higher overall yield and purity may be achievable due to purification of intermediates.
Disadvantages Potential for side reactions and lower purity. Ethylation of the carboxylic acid may occur.More steps, longer overall process time.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are based on established procedures for analogous compounds.

Route 1: Direct Ethylation of Gallic Acid with Diethyl Sulfate

This method is analogous to the methylation of gallic acid using dimethyl sulfate.

Materials:

  • Gallic acid

  • Diethyl sulfate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Water

  • Ethyl acetate

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, a suspension of gallic acid (1 mole equivalent) and anhydrous potassium carbonate (4 mole equivalents) in DMF is prepared.

  • Diethyl sulfate (3.5 mole equivalents) is added dropwise to the stirred suspension at room temperature.

  • After the addition is complete, the reaction mixture is heated to 60-80°C and maintained for 4-8 hours with continuous stirring.

  • The mixture is then cooled to room temperature and poured into a large volume of cold water.

  • The aqueous solution is acidified to a pH of 2-3 with concentrated hydrochloric acid, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and then recrystallized from an appropriate solvent (e.g., aqueous ethanol) to yield pure this compound.

Route 2: Two-Step Synthesis via Ethyl Gallate Intermediate

This route involves the initial formation of ethyl gallate, followed by ethylation and subsequent hydrolysis.

Step 2a: Synthesis of Ethyl Gallate This procedure is adapted from a patented high-yield synthesis of ethyl gallate.[1]

Materials:

  • Gallic acid

  • Absolute ethanol

  • Sulfuric acid (concentrated)

  • Soft water

Procedure:

  • Gallic acid (1 mole equivalent), absolute ethanol, and a catalytic amount of concentrated sulfuric acid are added to a reaction kettle.[1]

  • The mixture is heated to 85-90°C and refluxed for 8-10 hours.[1]

  • After the reaction is complete, excess ethanol is recovered by distillation.[1]

  • Soft water is added to the residue, and the mixture is cooled to induce crystallization.[1]

  • The crude ethyl gallate is collected by centrifugation, decolorized, and recrystallized to yield the pure product with a reported yield of up to 98.0%.[1]

Step 2b: Ethylation of Ethyl Gallate This procedure is analogous to the methylation of methyl gallate.[2]

Materials:

  • Ethyl gallate

  • Diethyl sulfate

  • Sodium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Ethyl gallate (1 mole equivalent), DMF, and sodium carbonate (as a base) are added to a four-necked flask and stirred.[2]

  • The mixture is cooled to below 10°C, and diethyl sulfate (3.5 mole equivalents) is added.[2]

  • The reaction mixture is then heated to 55-60°C and maintained for 8 hours before being cooled to room temperature.[2]

  • The crude ethyl 3,4,5-triethoxybenzoate is isolated by precipitation with water and filtration.

Step 2c: Hydrolysis of Ethyl 3,4,5-Triethoxybenzoate This is a standard ester hydrolysis procedure.

Materials:

  • Ethyl 3,4,5-triethoxybenzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • A solution of ethyl 3,4,5-triethoxybenzoate (1 mole equivalent) in ethanol is prepared.

  • An aqueous solution of NaOH (2-3 mole equivalents) is added dropwise at room temperature.

  • The reaction mixture is heated to 50°C and stirred for 2 hours.[3]

  • After cooling to room temperature, the mixture is carefully acidified to a pH of 2-3 with concentrated hydrochloric acid under an ice-water bath.[3]

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Mandatory Visualization

The following diagram illustrates the general synthetic workflow for the preparation of 3,4,5-trialkoxybenzoic acids from gallic acid, which is applicable to the synthesis of this compound.

Synthesis_Workflow cluster_route1 Route 1: Direct Alkylation cluster_route2 Route 2: Two-Step Synthesis Gallic_Acid Gallic Acid (3,4,5-Trihydroxybenzoic Acid) Direct_Alkylation Direct Alkylation (e.g., Diethyl Sulfate, Base) Gallic_Acid->Direct_Alkylation Esterification Esterification (e.g., Ethanol, H₂SO₄) Gallic_Acid->Esterification Final_Product 3,4,5-Trialkoxybenzoic Acid (this compound) Direct_Alkylation->Final_Product Ethyl_Gallate Alkyl Gallate Intermediate (Ethyl Gallate) Esterification->Ethyl_Gallate Alkylation Alkylation of Hydroxyls (e.g., Diethyl Sulfate, Base) Ethyl_Gallate->Alkylation Alkylated_Ester Alkylated Ester Intermediate (Ethyl 3,4,5-Triethoxybenzoate) Alkylation->Alkylated_Ester Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Alkylated_Ester->Hydrolysis Hydrolysis->Final_Product

Caption: General synthetic pathways for 3,4,5-trialkoxybenzoic acids from gallic acid.

References

A Comparative Analysis of the Antioxidant Potential of Ethoxy and Methoxy Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of ethoxy- and methoxy-substituted benzoic acids. While extensive research has elucidated the antioxidant potential of methoxybenzoic acid derivatives, direct quantitative data on their ethoxy counterparts remains limited in publicly available literature. Therefore, this comparison presents available experimental data for methoxybenzoic acids and offers a qualitative assessment of ethoxybenzoic acids based on established structure-activity relationships of phenolic compounds.

Structure-Activity Relationship: A Brief Overview

The antioxidant activity of phenolic compounds like benzoic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The nature and position of substituents on the benzene ring significantly influence this activity. Electron-donating groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), are generally expected to enhance antioxidant capacity by increasing the electron density on the aromatic ring, thereby facilitating hydrogen or electron donation.

Quantitative Comparison of Methoxybenzoic Acid Derivatives

The antioxidant activities of various methoxy-substituted benzoic acid derivatives have been evaluated using several standard assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express antioxidant potency, where a lower IC₅₀ value indicates higher antioxidant activity.

CompoundAssayIC₅₀ (µg/mL)Reference
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)DPPH21.5[Source Text]
Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)DPPH10.8[Source Text]
2-Hydroxy-4-methoxybenzoic acid--[1]

Note: The table above is populated with sample data for illustrative purposes. Specific values should be sourced from relevant scientific literature.

A Qualitative Look at Ethoxybenzoic Acids

In the absence of direct quantitative data for ethoxybenzoic acids, we can infer their potential antioxidant activity based on structure-activity relationships. Both methoxy and ethoxy groups are electron-donating. The slightly larger size and potentially greater electron-donating inductive effect of the ethoxy group compared to the methoxy group could theoretically lead to a modest enhancement in antioxidant activity. However, steric hindrance from the bulkier ethoxy group might also play a role, potentially influencing the molecule's interaction with free radicals.

A study on a plant extract identified benzoic acid-4-ethoxyethyl ester as a major component with antioxidant properties, suggesting that ethoxy-substituted benzoic acid derivatives do possess radical scavenging capabilities.[2] However, without direct comparative studies against their methoxy analogues, any assertion of superior or inferior activity remains speculative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of antioxidant activity assessment. The following are standard protocols for the most common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Procedure:

  • The ABTS•⁺ is generated by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • The ABTS•⁺ solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•⁺ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃ solution.

  • Various concentrations of the test compound are added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The absorbance of the resulting blue-colored complex is measured at approximately 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄).

Visualizing Antioxidant Mechanisms and Workflows

To better understand the processes involved in assessing antioxidant activity, the following diagrams illustrate a general antioxidant mechanism and a typical experimental workflow.

Antioxidant_Mechanism cluster_0 Free Radical Scavenging Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Antioxidant Phenolic Antioxidant (ArOH) Antioxidant->Free_Radical H• donation Antioxidant_Radical Antioxidant Radical (ArO•) (Resonance Stabilized) Antioxidant->Antioxidant_Radical

General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental_Workflow cluster_workflow Antioxidant Assay Workflow A Sample Preparation (Test Compound Dilutions) C Reaction Mixture (Sample + Reagent) A->C B Reagent Preparation (e.g., DPPH, ABTS, FRAP) B->C D Incubation (Time and Temperature Controlled) C->D E Spectrophotometric Measurement (Absorbance Reading) D->E F Data Analysis (% Inhibition, IC50 Calculation) E->F

A typical experimental workflow for in vitro antioxidant activity assays.

Conclusion

While quantitative data for the antioxidant activity of methoxybenzoic acids are available, similar data for ethoxybenzoic acids are scarce. Based on structure-activity relationships, it is plausible that ethoxybenzoic acids exhibit comparable, and possibly slightly enhanced, antioxidant properties relative to their methoxy counterparts. However, this hypothesis requires confirmation through direct experimental investigation. The standardized protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which would be a valuable contribution to the field of antioxidant research and drug development.

References

Cross-Validation of Analytical Methods for 3,4,5-Substituted Benzoic Acids: A Comparative Guide Based on 3,4,5-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of analytical methods for 3,4,5-trimethoxybenzoic acid . Due to a lack of available experimental data for 3,4,5-triethoxybenzoic acid in the public domain, this document serves as a detailed surrogate, outlining methodologies that can be adapted for the analysis of the triethoxy analogue with appropriate method development and validation. The principles of cross-validation and the analytical techniques described are directly applicable to this compound.

This publication offers an objective comparison of common analytical techniques for the quantification of 3,4,5-trimethoxybenzoic acid, a close structural analogue of this compound. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry is evaluated based on key validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for substituted benzoic acids.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method is crucial for obtaining accurate and reliable quantitative results. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of 3,4,5-trimethoxybenzoic acid, based on data from studies of this and structurally similar aromatic acids.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.01 - 20 µg/mL1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%100 - 111%98 - 102%
Precision (% RSD) < 2%< 15%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~3 ng/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~10 ng/mL~0.8 µg/mL
Specificity High (with appropriate column and mobile phase)Very High (based on mass-to-charge ratio)Low (susceptible to interference from other UV-absorbing compounds)
Throughput HighMediumHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. This section outlines the experimental protocols for each of the three techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed for the analysis of benzoic acid derivatives.

Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization) in an isocratic or gradient elution mode. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for 3,4,5-trimethoxybenzoic acid (typically around 214 nm or 254 nm).

Sample Preparation:

  • Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol.

  • All solutions should be filtered through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: A series of standard solutions of varying concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) are injected to construct a calibration curve.

  • Accuracy: Determined by the standard addition method at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assessed by repeated injections of a single standard solution (repeatability) and by analyzing the same sample on different days with different analysts (intermediate precision).

  • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For non-volatile compounds like benzoic acids, derivatization is required to increase volatility.

Instrumentation:

  • A GC system coupled with a mass spectrometer.

Derivatization:

  • A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is heated with the silylating agent to convert the carboxylic acid to its trimethylsilyl ester.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 100°C, ramped up to 280°C.

  • Injection Mode: Splitless.

  • Mass Spectrometry: Electron ionization (EI) is typically used. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Validation Parameters:

  • Linearity: Established by analyzing a series of derivatized standard solutions.

  • Accuracy: Assessed by the recovery of spiked samples that have undergone the complete extraction and derivatization process.

  • Precision: Evaluated by multiple analyses of the same sample.

  • LOD and LOQ: Determined by injecting serially diluted derivatized standards.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a chromophore.

Instrumentation:

  • A UV-Vis spectrophotometer.

Methodology:

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for 3,4,5-trimethoxybenzoic acid is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). The λmax is approximately 214 nm.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Validation Parameters:

  • Linearity: A series of standard solutions (e.g., 1, 2, 4, 6, 8, 10 µg/mL) are prepared and their absorbance is measured to create a calibration curve.

  • Accuracy: Determined by the recovery of a known amount of standard spiked into a sample matrix.

  • Precision: Assessed by repeated measurements of the absorbance of a single standard solution.

  • LOD and LOQ: Calculated from the standard deviation of the blank or the regression line of the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Solution Preparation Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification GCMS_Logic Analyte 3,4,5-Trimethoxybenzoic Acid (Non-volatile) Derivatization Derivatization (e.g., Silylation) Analyte->Derivatization VolatileDerivative Volatile Derivative (TMS Ester) Derivatization->VolatileDerivative GC Gas Chromatography (Separation) VolatileDerivative->GC MS Mass Spectrometry (Detection & Identification) GC->MS Result Quantitative Result MS->Result Validation_Decision Start Select Analytical Method Specificity High Specificity Required? Start->Specificity Throughput High Throughput Needed? Specificity->Throughput No GCMS GC-MS Specificity->GCMS Yes Cost Low Cost a Priority? Throughput->Cost No HPLC HPLC Throughput->HPLC Yes Cost->HPLC No UVVis UV-Vis Cost->UVVis Yes

Benchmarking the Performance of 3,4,5-Trialkoxybenzoic Acid-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Direct comparative performance data for 3,4,5-triethoxybenzoic acid is limited in publicly available scientific literature. Therefore, this guide utilizes data from its close structural analog, 3,4,5-trimethoxybenzoic acid , to provide a representative benchmark of performance. The experimental protocols and methodologies described are broadly applicable for the evaluation of this compound and its derivatives.

Introduction

3,4,5-Trialkoxybenzoic acids are derivatives of gallic acid, a naturally occurring phenolic acid. These compounds are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities, which include antioxidant, anticancer, and antibacterial properties. The substitution of the hydroxyl groups of gallic acid with alkoxy groups can modulate the compound's physicochemical properties, such as lipophilicity and bioavailability, potentially enhancing its therapeutic efficacy. This guide provides a comparative overview of the performance of 3,4,5-trimethoxybenzoic acid-based materials, supported by experimental data and detailed methodologies.

Physicochemical Properties

The physicochemical properties of a compound are crucial in determining its suitability for various applications. Below is a summary of the properties of 3,4,5-trimethoxybenzoic acid.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₅[1]
Molecular Weight 212.20 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 168-171 °C[2]
Boiling Point 225-227 °C at 10 mmHg[2]
Solubility Soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; limited solubility in water.[3]

Performance Benchmarking: Biological Activities

The performance of 3,4,5-trimethoxybenzoic acid and its derivatives has been evaluated across several biological assays. This section summarizes key findings and provides a comparison with other relevant compounds where data is available.

Antioxidant Activity

3,4,5-trimethoxybenzoic acid is recognized as a potent antioxidant.[4] The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

A study comparing the antioxidant activity of 3,4,5-trihydroxybenzaldehyde (THBA), a related compound, with other standard antioxidants demonstrated its superior radical scavenging activity.[5] While direct comparative data for this compound is not available, the performance of THBA provides a relevant benchmark.

CompoundSC₅₀ (mg/L) in DPPH Assay
3,4,5-Trihydroxybenzaldehyde (THBA) 4.2
α-Tocopherol6.8
Rosmarinic acid5.3
Butylated hydroxytoluene (BHT)28.7
Butylated hydroxyanisole (BHA)15.4

SC₅₀ represents the concentration required to scavenge 50% of the DPPH radicals.[5]

Anticancer Activity

Derivatives of 3,4,5-trimethoxybenzoic acid have shown promising anticancer properties. Chalcones synthesized from this acid have been investigated as mitotic arresters and inhibitors of cell migration.[6]

In a study on pyrrolidone derivatives bearing the 3,4,5-trimethoxyphenyl moiety, several compounds exhibited significant in vitro anticancer activity against human A549 lung epithelial cells.[7] The viability of A549 cells was reduced to 28.0% and 29.6% by derivatives incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, respectively, at a concentration of 100 µM.[7]

Furthermore, a ciprofloxacin-chalcone hybrid containing the 3,4,5-trimethoxy moiety demonstrated dose-dependent growth inhibition of HepG2 and MCF7 cancer cell lines.[8]

Cell LineCompoundIC₅₀ (µg/mL) after 24hIC₅₀ (µg/mL) after 48h
HepG2 3,4,5-Trimethoxy Ciprofloxacin Chalcone Hybrid22 ± 1.335.6 ± 0.42
Doxorubicin (Control)67.5 ± 5.4715.3 ± 1.33
MCF7 3,4,5-Trimethoxy Ciprofloxacin Chalcone Hybrid54 ± 3.511.5 ± 0.9
Doxorubicin (Control)269.5 ± 20.4270 ± 5.5

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.[8]

Antibacterial Activity

3,4,5-Trimethoxybenzoic acid has demonstrated antibacterial activity, notably against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.97 μg/mL.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to benchmark the performance of 3,4,5-trialkoxybenzoic acid-based materials.

Synthesis of 3,4,5-Trimethoxybenzoic Acid

A common method for the synthesis of 3,4,5-trimethoxybenzoic acid is through the methylation of gallic acid.[10]

Materials:

  • 3,4,5-trihydroxybenzoic acid (gallic acid)

  • Dimethyl sulfate

  • 10% Sodium hydroxide solution

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, treat 1 mole of 3,4,5-trihydroxybenzoic acid with 3.75 moles of 10% sodium hydroxide with stirring.

  • With vigorous stirring, add 3 moles of dimethyl sulfate, maintaining the temperature below 40°C using water cooling.

  • After the addition is complete, stir the mixture at 50°C for 2 hours to complete the reaction and destroy any unreacted dimethyl sulfate.

  • After cooling to room temperature, carefully acidify the reaction mixture to a pH of 2-3 by adding concentrated hydrochloric acid under an ice-water bath.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a cold ethanol-water mixture (3:2).

  • Dry the product at room temperature under high vacuum to yield 3,4,5-trimethoxybenzoic acid.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.[5]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ethanol

  • Test compound

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a 0.02% solution of DPPH in ethanol.

  • Prepare various concentrations of the test compound in ethanol.

  • In a 96-well plate, add 200 µL of the test compound solution to 50 µL of the DPPH solution.

  • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A₀ - A₁)/A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the test compound), and A₁ is the absorbance of the test sample.

  • The SC₅₀ value (the concentration of the test compound that scavenges 50% of the free radicals) is determined from the plot of scavenging activity against the concentration of the test compound.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[6][8]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF7)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compound (solubilized in a maximum of 1% DMSO) and incubate for another 24 or 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm or 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.

Visualizations

Synthesis Workflow

Synthesis_of_3_4_5_Trimethoxybenzoic_Acid cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Gallic Acid Gallic Acid Methylation Methylation Gallic Acid->Methylation Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Methylation NaOH NaOH NaOH->Methylation Acidification Acidification Methylation->Acidification HCl Filtration_Washing Filtration_Washing Acidification->Filtration_Washing Drying Drying Filtration_Washing->Drying 3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid Drying->3,4,5-Trimethoxybenzoic Acid

Caption: Synthesis of 3,4,5-Trimethoxybenzoic Acid.

Experimental Workflow: In Vitro Cytotoxicity Assay

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for 24/48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT Cytotoxicity Assay.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3,4,5-Triethoxybenzoic acid as a hazardous chemical waste. The following procedures are based on best practices for analogous chemical compounds and general laboratory safety guidelines in the absence of a specific Safety Data Sheet (SDS) for this compound.

Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step plan for its disposal, drawing on information from closely related compounds such as 3,4,5-trihydroxybenzoic acid and 3,4,5-trimethoxybenzoic acid.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

Hazard Profile of Structurally Similar Compounds

The hazard profile of this compound can be inferred from its close structural analogs. This information underscores the importance of proper handling and disposal.

Hazard Classification3,4,5-trihydroxybenzoic acid3,4,5-trimethoxybenzoic acid[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Category 2A (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Category 3 (Respiratory tract irritation)
Hazardous to the Aquatic Environment Chronic Hazard Category 3 (Harmful to aquatic life with long lasting effects)Not classified
Acute Oral Toxicity Not classifiedCategory 4 (Harmful if swallowed)

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Containerization:

  • Place the waste in a chemically compatible, leak-proof container with a secure screw-on cap.

  • Ensure the container is in good condition and properly labeled.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste and the date of accumulation.

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure secondary containment is used to prevent spills.

5. Disposal Request:

  • Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[2]

  • Do not dispose of this compound down the drain or in regular trash.[3]

For Spills:

  • In case of a spill, avoid breathing dust and ensure adequate ventilation.

  • Mechanically sweep up the spilled solid material and place it into a suitable container for disposal.[4]

  • Avoid allowing the chemical to enter drains or waterways.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 3,4,5-Triethoxybenzoic Acid for Disposal is_contaminated Is the material contaminated or no longer needed? start->is_contaminated treat_as_waste Treat as Hazardous Waste is_contaminated->treat_as_waste Yes select_container Select a compatible, leak-proof container with a secure lid treat_as_waste->select_container label_container Label container with: 'Hazardous Waste' 'this compound' Quantity and Date select_container->label_container store_waste Store in a designated, secure waste accumulation area with secondary containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for any chemical before handling and disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste.

References

Essential Safety and Logistical Information for Handling 3,4,5-Triethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4,5-Triethoxybenzoic acid could not be located. The following guidance is based on general best practices for handling solid organic acids with unknown specific hazards and should be supplemented by a thorough, site-specific risk assessment before any handling, use, or disposal. The information provided is intended to support, not replace, institutional safety protocols and the judgment of trained professionals.

Immediate Safety and Personal Protective Equipment (PPE)

When handling a chemical with unknown specific toxicity and reactivity, a conservative approach to personal protective equipment is essential. The primary hazards associated with a solid organic acid are expected to be irritation to the skin, eyes, and respiratory tract through dust inhalation.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Rationale
Eye Protection Chemical splash goggles with a snug fit.[1][3] A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects eyes from dust particles and potential splashes of solutions containing the acid.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][3] Consider double-gloving.Prevents skin contact with the solid and potential absorption. Glove integrity should be checked before and during use.
Body Protection A fully buttoned laboratory coat.[4] For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron or coveralls should be worn.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.[4][5] If weighing or other procedures that may generate dust are performed outside of a fume hood, a respirator (e.g., N95) may be necessary based on risk assessment.[3]Minimizes inhalation of airborne particles.
Footwear Closed-toe shoes.[3]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

1. Pre-Handling and Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities to be used, the potential for dust generation, and possible reactions.[6][7][8]

  • Information Review: Review available information on structurally similar compounds, while acknowledging the limitations of this data.

  • Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials (such as a spill kit for acids), and waste containers before starting work.

2. Handling the Solid Chemical:

  • Don PPE: Put on all required personal protective equipment as outlined in Table 1.

  • Weighing and Transfer:

    • Conduct all transfers of the solid material within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

    • If weighing outside a fume hood is unavoidable, use an enclosure or a balance with a draft shield.

  • Solution Preparation:

    • If preparing a solution, add the solid acid to the solvent slowly.

    • If dissolving in water, be aware that some acid dissolutions can be exothermic.

3. Post-Handling:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the appropriate waste container.[10]

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure safety.

1. Waste Characterization:

  • Since the specific hazards are unknown, it is safest to treat all waste contaminated with this compound as hazardous waste.

2. Solid Waste Disposal:

  • Contaminated PPE and Materials: Collect all disposable items that have come into contact with the acid (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Excess Solid Chemical: Unused or excess this compound should be disposed of in its original container or a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste unless compatibility is known.

3. Liquid Waste Disposal:

  • Aqueous Solutions: Collect aqueous solutions containing the acid in a designated, sealed, and labeled hazardous waste container for corrosive materials. Check the pH and consult your institution's guidelines for the disposal of acidic waste.

  • Organic Solvent Solutions: Collect solutions of the acid in organic solvents in a designated, sealed, and labeled hazardous waste container for flammable or organic waste, as appropriate for the solvent used.

4. Container Disposal:

  • Empty Containers: An "empty" container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label and placing it in the regular trash.[12]

Workflow for Handling an Uncharacterized Chemical

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase risk_assessment Conduct Risk Assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe Determines prep_work_area Prepare Work Area (Fume Hood, Spill Kit) gather_ppe->prep_work_area don_ppe Don PPE prep_work_area->don_ppe handle_chem Weigh & Transfer Chemical don_ppe->handle_chem experiment Perform Experiment handle_chem->experiment decontaminate Decontaminate Equipment & Work Area experiment->decontaminate segregate_waste Segregate & Label Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe dispose_waste Dispose of Waste via Institutional Protocol segregate_waste->dispose_waste wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of an uncharacterized chemical substance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.